1-Methyl-2-pyridone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylpyridin-2-one | |
|---|---|---|
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InChI |
InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
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InChI Key |
DVVGIUUJYPYENY-UHFFFAOYSA-N | |
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Canonical SMILES |
CN1C=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
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DSSTOX Substance ID |
DTXSID8061008 | |
| Record name | 2(1H)-Pyridinone, 1-methyl- | |
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Molecular Weight |
109.13 g/mol | |
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Physical Description |
Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 1-Methyl-2-pyridone | |
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Vapor Pressure |
0.06 [mmHg] | |
| Record name | 1-Methyl-2-pyridone | |
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CAS No. |
694-85-9, 94071-56-4 | |
| Record name | 1-Methyl-2(1H)-pyridinone | |
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| Record name | N-Methyl-2-pyridone | |
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| Record name | 2(1H)-Pyridinone, dimer | |
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| Record name | 1-methylpyridine-2-one | |
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| Record name | N-METHYL-2-PYRIDONE | |
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Foundational & Exploratory
Technical Monograph: 1-Methyl-2-pyridone (CAS 694-85-9)
Content Type: Technical Reference & Experimental Guide Target Audience: Nephrology Researchers, Medicinal Chemists, and Bioanalytical Scientists.
Part 1: Executive Summary & Core Identity
1-Methyl-2-pyridone (also known as N-methyl-2-pyridone or 2PY) is a heterocyclic organic compound with dual significance in modern science. Chemically, it serves as a polar aprotic solvent and a specialized intermediate in organic synthesis. Biologically, it is a critical end-product of Nicotinamide (Vitamin B3) metabolism.
In recent years, 2PY has shifted from a mere metabolic bystander to a molecule of high clinical interest. It is now classified as a uremic toxin , accumulating significantly in patients with Chronic Kidney Disease (CKD) and acting as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), potentially driving genomic instability in renal failure.
Physicochemical Datasheet
| Property | Value | Notes |
| CAS Number | 694-85-9 | Distinct from isomer 1-Methyl-4-pyridone (4PY). |
| Molecular Formula | C₆H₇NO | |
| Molecular Weight | 109.13 g/mol | Low molecular weight facilitates dialysis clearance. |
| Appearance | Colorless/Pale Yellow Liquid | Can solidify at low temperatures (MP: 30–32°C). |
| Boiling Point | ~250°C | High boiling point makes it a stable solvent. |
| Density | 1.112 g/mL | Denser than water. |
| Solubility | Water, Ethanol, Chloroform | Highly polar; miscible with aqueous buffers. |
| pKa | ~0.3 (Calculated) | Very weak base due to amide-like resonance. |
Part 2: Biological Significance & Toxicology (The Core)
The NAD+ Salvage Pathway & Metabolic Origin
In mammalian systems, 2PY is not synthesized de novo but is derived exclusively from the catabolism of Nicotinamide (NAM). This pathway is critical for regulating the cellular NAD+ pool.
-
Methylation: Nicotinamide is methylated by Nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide (1-MNA).
-
Oxidation: 1-MNA is acted upon by Aldehyde Oxidase (AOX1) to produce two isomers:
-
This compound-5-carboxamide (2PY) (Major metabolite).
-
1-Methyl-4-pyridone-5-carboxamide (4PY) (Minor metabolite).
-
Note: In many clinical contexts, the carboxamide group is cleaved or modified, but the core this compound scaffold remains the analytical target.
Mechanism of Uremic Toxicity
Research indicates that 2PY accumulation correlates with the progression of CKD. Unlike creatinine, which is a passive marker, 2PY exerts active toxicity:
-
PARP-1 Inhibition: 2PY competes with NAD+ for the active site of PARP-1. This enzyme is crucial for DNA repair. Inhibition leads to the accumulation of DNA damage, apoptosis, and potentially increased cancer risk in uremic patients.
-
Retention: As a small water-soluble molecule, 2PY is removed by hemodialysis, but plasma levels rebound quickly due to continuous metabolic production and tissue redistribution.
Visualization: The Metabolic Cascade
The following diagram illustrates the enzymatic pathway generating 2PY.[1]
Figure 1: The metabolic generation of this compound from Nicotinamide via NNMT and Aldehyde Oxidase.
Part 3: Chemical Synthesis & Manufacturing[3]
For researchers requiring high-purity 2PY for standard curves or organic synthesis, the compound is synthesized via N-methylation of 2-pyridone.
Synthetic Protocol (Laboratory Scale)
Objective: Synthesis of this compound from 2-hydroxypyridine (2-pyridone tautomer).
Reagents:
-
2-Hydroxypyridine (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq) - Base
-
Methyl Iodide (MeI, 1.2 eq) - Methylating Agent
-
Acetonitrile (ACN) - Solvent
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxypyridine in dry ACN.
-
Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to facilitate deprotonation of the nitrogen (favoring the N-alkylation over O-alkylation due to the ambient nucleophilicity of the pyridone lactam form).
-
Alkylation: Add Methyl Iodide dropwise (Caution: MeI is a carcinogen; use a fume hood).
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Filter off the inorganic salts (KI, excess K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified via vacuum distillation (BP ~120°C at 10 mmHg) or silica gel column chromatography to yield this compound as a pale yellow liquid.
Visualization: Synthetic Workflow
Figure 2: Step-by-step chemical synthesis workflow for this compound.
Part 4: Analytical Protocols (LC-MS/MS)
Quantifying 2PY in biological matrices (plasma/serum) is essential for CKD research. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity.
Method Parameters
-
Instrument: HPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Sample Preparation (Protein Precipitation)[4]
-
Aliquot: Transfer 50 µL of plasma into a centrifuge tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing deuterated internal standard, e.g., 2PY-d3).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Injection: Transfer supernatant to a vial; inject 5 µL.
MS/MS Transitions (MRM Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 110.1 [M+H]⁺ | 67.1 | 25 |
| Internal Standard | 113.1 [M+H]⁺ | 70.1 | 25 |
Note: The transition 110.1 -> 67.1 corresponds to the loss of the isocyanate group, a characteristic fragmentation of the pyridone ring.
Part 5: References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Rutkowski, B., et al. (2003). N-methyl-2-pyridone-5-carboxamide: A novel uremic toxin? Kidney International. Retrieved from [Link]
-
Shibata, K., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin.[1][2] Toxins.[1][2] Retrieved from [Link]
-
Organic Syntheses. (1936). This compound.[1][3][4][5] Org. Synth. 1936, 16,[6] 51. Retrieved from [Link]
Sources
- 1. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Methyl-2-pyridone
Systematic Nomenclature, Synthetic Regioselectivity, and Pharmacological Context
Executive Summary
N-Methyl-2-pyridone (Systematic IUPAC: 1-methylpyridin-2(1H)-one ) represents a critical heterocyclic scaffold in medicinal chemistry. It serves as a model system for studying amide-iminol tautomerism, a structural motif in peptide surrogates, and a core pharmacophore in antifibrotic and analgesic drug discovery.
This guide provides a definitive technical analysis of the molecule, moving beyond basic definitions to address the ambident nucleophilicity challenges in its synthesis, its distinction from the uremic toxin metabolite (2PY), and its spectroscopic characterization.
Part 1: Nomenclature & Structural Dynamics
The IUPAC Definition
The naming of this molecule often causes confusion due to the tautomeric nature of its precursor, 2-pyridone.
-
Preferred IUPAC Name (PIN): 1-Methylpyridin-2(1H)-one
-
Retained Name: N-Methyl-2-pyridone
-
CAS Registry Number: 694-85-9
Decoding the Syntax
The suffix "-one" implies a ketone, but the ring retains partial aromatic character. The term (1H) is an "indicated hydrogen," essential for defining the position of saturation in the heterocyclic ring before substitution.
Figure 1: Logical derivation of the systematic IUPAC name.
Aromaticity and Tautomerism
Unlike 2-hydroxypyridine, which exists in equilibrium between the lactim (hydroxy) and lactam (keto) forms, 1-methylpyridin-2(1H)-one is "locked" in the lactam form due to the methylation of the nitrogen. This locking makes it an invaluable probe for studying the hydrogen-bonding behavior of peptide bonds in a rigidified aromatic environment.
Part 2: Synthetic Pathways & Optimization
The Ambident Nucleophile Challenge
The synthesis of 1-methylpyridin-2(1H)-one is not a trivial methylation; it is a study in regioselectivity . The precursor, 2-pyridone, is an ambident nucleophile. It can react at:
-
Nitrogen (N-alkylation): Yields the target N-methyl-2-pyridone (Thermodynamic control).
-
Oxygen (O-alkylation): Yields 2-methoxypyridine (Kinetic control/Hard electrophiles).
Protocol: Regioselective N-Methylation
To maximize N-selectivity, the reaction conditions must favor the "softer" nitrogen center over the "hard" oxygen anion.
Reagents:
-
Precursor: 2-Hydroxypyridine (1.0 eq)
-
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Electrophile: Methyl Iodide (MeI) (Toxic - handle in fume hood)
-
Solvent: DMSO or Acetone (Polar aprotic solvents favor N-alkylation)
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2-hydroxypyridine (10 mmol) in dry DMSO (15 mL). Add KOH (11 mmol) and stir at room temperature for 30 minutes until the solution becomes clear (formation of the pyridone anion).
-
Addition: Cool the solution to 0°C. Add Methyl Iodide (11 mmol) dropwise over 10 minutes. Note: MeI is a soft electrophile, which preferentially attacks the softer Nitrogen center.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor via TLC (SiO2, 10% MeOH in DCM).
-
Workup: Quench with water (50 mL). Extract with Dichloromethane (3 x 30 mL).
-
Purification: The crude mixture may contain trace 2-methoxypyridine. Purify via column chromatography or vacuum distillation. 1-methylpyridin-2(1H)-one has a significantly higher boiling point than the O-methylated byproduct.
Figure 2: Regioselective divergence in pyridone alkylation.
Part 3: Analytical Characterization
Distinguishing the N-methyl (Target) from the O-methyl (Byproduct) is critical. NMR spectroscopy provides the most definitive validation.
Table 1: Spectroscopic Comparison
| Feature | 1-Methylpyridin-2(1H)-one (Target) | 2-Methoxypyridine (Byproduct) | Mechanistic Reason |
| ¹H NMR (Me Group) | δ 3.5 - 3.6 ppm (Singlet) | δ 3.9 - 4.0 ppm (Singlet) | O-Me is more deshielded by the electronegative oxygen than N-Me. |
| ¹³C NMR (Carbonyl) | ~162 ppm (C=O characteristic) | ~164 ppm (C-O aromatic) | The carbonyl carbon in the lactam is distinct from the aromatic C-O. |
| IR Spectroscopy | Strong band at 1650–1690 cm⁻¹ (C=O) | No Carbonyl band; C=N stretch present. | Presence of the amide carbonyl stretch. |
| Physical State | Solid / High BP Liquid | Liquid (Lower BP) | Lactams have stronger dipole-dipole interactions. |
Part 4: Biological Significance & Toxicology[1]
The "Uremic Toxin" Distinction
For drug development professionals, a crucial distinction must be made between the scaffold and the metabolite.
-
The Scaffold: 1-Methylpyridin-2(1H)-one (the subject of this guide) is a chemical intermediate.
-
The Metabolite (2PY): N-methyl-2-pyridone-5-carboxamide.[1][2][3][4]
In Chronic Kidney Disease (CKD), the metabolite 2PY accumulates in the serum.[5][2][4] It is a major end-product of Nicotinamide (Vitamin B3) metabolism.[5] High levels of 2PY are classified as a uremic toxin and have been linked to the inhibition of PARP-1 (Poly(ADP-ribose) polymerase-1), potentially leading to genomic instability and fibrosis in renal tissue.
Drug Development Implications
While the unsubstituted 1-methylpyridin-2(1H)-one is not the primary uremic toxin, its core structure mimics the toxic metabolite.
-
Pharmacophore Utility: The pyridone ring is a privileged scaffold in antifibrotic drugs (e.g., Pirfenidone derivatives).
-
Safety Screening: When designing drugs containing the N-methyl-2-pyridone motif, researchers must screen for metabolic stability to ensure the ring does not undergo oxidation to form toxic carboxamide-like derivatives or accumulate due to renal clearance issues.
References
-
IUPAC Nomenclature Rules
- Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). P-64.2.2.1 (Pyridones).
-
Source:
-
Synthetic Regioselectivity
- Chung, N. M., et al. "Mechanism of the Alkylation of 2-Pyridone." Journal of the American Chemical Society.
-
Source:
-
Biological Context (Uremic Toxins)
- Rutkowski, B., et al. "N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin?
-
Source:
-
Spectroscopic Data
- AIST Spectral Database for Organic Compounds (SDBS).
-
Source:
Sources
- 1. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to the Toxins Special Issue on “Novel Issues in Uremic Toxicity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-2-pyridone molecular weight and formula
An In-Depth Technical Guide to 1-Methyl-2-pyridone: Synthesis, Properties, and Applications
Abstract
This compound (CAS No. 694-85-9) is a heterocyclic compound of significant interest in organic synthesis and pharmaceutical research. This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, spectroscopic characterization, key chemical reactions, and applications, with a particular focus on its role in modern synthetic methodologies. Intended for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Molecular Identity and Physicochemical Properties
This compound, also known as N-Methyl-2-pyridone, is a derivative of 2-pyridone where a methyl group has replaced the hydrogen atom on the nitrogen.[1][2] This substitution prevents the lactam-lactim tautomerism seen in its parent compound, 2-pyridone, locking the molecule in the pyridone form.[3] This structural feature is crucial to its distinct reactivity and physical properties.
The core molecular formula for this compound is C₆H₇NO.[1][4] Its molecular weight is approximately 109.13 g/mol .[2][5]
Key Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| CAS Number | 694-85-9 | [1][5][6][7] |
| Molecular Formula | C₆H₇NO | [1][2][4][6] |
| Molecular Weight | 109.13 g/mol | [2][6] |
| Appearance | White to clear yellowish/brown-red solid or liquid after melting | [1][6] |
| Melting Point | 30-32 °C | [2][6][7] |
| Boiling Point | 250 °C at 740 mmHg | [6][7] |
| Density | ~1.112 - 1.129 g/mL | [6][7] |
| Solubility | Highly soluble in water (1000 mg/ml at 20°C), ethanol, ether, and acetone | [1][6][7] |
| Vapor Pressure | 0.0222 mmHg at 25°C | [6] |
| Refractive Index (n20/D) | 1.569 | [6] |
Synthesis of this compound
Several synthetic routes to this compound have been established, including the direct methylation of 2-pyridone and the oxidation of 1-methylpyridinium salts.[8] One of the most reliable and widely cited methods involves the oxidation of a 1-methylpyridinium salt, formed in situ from pyridine and dimethyl sulfate, using potassium ferricyanide in an alkaline solution.[8][9]
Experimental Protocol: Oxidation of 1-Methylpyridinium Methyl Sulfate
This protocol details the synthesis via oxidation with potassium ferricyanide, a robust method yielding the desired product in good purity and yield.[8]
Expert Insight: The causality behind this experimental design lies in the controlled formation of the pyridinium salt followed by its oxidation. The use of a strong oxidizing agent like potassium ferricyanide in a basic medium facilitates the addition of an oxygen atom at the C2 position of the pyridine ring. The low temperature during the addition of reagents is critical to manage the exothermic nature of the reaction and prevent side product formation.
Step-by-Step Methodology:
-
Salt Formation: In a 5-L round-bottomed flask equipped with a separatory funnel and reflux condenser, place 145 g (1.83 moles) of dry pyridine. Add 231 g (1.83 moles) of dimethyl sulfate dropwise. After the addition is complete, heat the mixture in a boiling water bath for two hours to ensure the complete formation of the 1-methylpyridinium methyl sulfate salt.[8]
-
Preparation for Oxidation: Dissolve the crude pyridinium salt in 400 mL of water. Fit the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.[8]
-
Reagent Addition: Prepare two separate solutions: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and 300 g (7.5 moles) of sodium hydroxide in 500 mL of water. Add these solutions dropwise and simultaneously to the stirred pyridinium salt solution. The rate of addition must be controlled such that the reaction temperature does not exceed 10°C.[8]
-
Reaction and Workup: After addition, allow the mixture to stand for five hours, during which it will come to room temperature.[8]
-
Product Isolation (Salting Out): Add 400–500 g of anhydrous sodium carbonate to the well-stirred solution to salt out the this compound. Continue stirring until no more sodium carbonate dissolves. Discontinue stirring and allow the layers to separate.[8]
-
Extraction: Separate the upper oily layer, which contains the product. Filter the aqueous layer and extract it multiple times with isoamyl alcohol. Combine the alcohol extracts with the initially separated oily layer.[8]
-
Purification: The combined organic phases should be distilled under reduced pressure to remove the solvent and purify the this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.
Summary of Spectral Data
| Technique | Key Features and Characteristic Peaks | Source(s) |
| ¹H NMR | Signals corresponding to the four protons on the pyridine ring and the three protons of the N-methyl group. Example shifts (CDCl₃): δ ~3.59 (s, 3H, N-CH₃), ~6.17 (t, 1H), ~6.57 (d, 1H), ~7.33 (m, 2H). | [10] |
| ¹³C NMR | Expected signals for the five carbons of the pyridone ring and one for the methyl group. | [2] |
| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch is a key feature, typically around 1660-1680 cm⁻¹. The absence of a broad O-H stretch distinguishes it from 2-hydroxypyridine. | [2] |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is observed at m/z = 109. Other significant fragments are typically observed at m/z = 81 and 80. | [2][10] |
Protocol: Sample Preparation for NMR Analysis
Trustworthiness: This protocol ensures a reproducible and high-quality NMR spectrum for structural verification and purity assessment.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube using a pipette.
-
Dissolution: Cap the NMR tube and gently vortex or invert it several times to ensure the complete dissolution of the sample. A clear, homogeneous solution should be obtained.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS) or another suitable reference compound.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum following the instrument's standard operating procedures.
Chemical Reactivity and Applications in Drug Development
The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[11] this compound serves as a key building block and reactant in the synthesis of more complex molecules.
Reactivity Profile
The electron-rich nature of the pyridone ring makes it susceptible to electrophilic substitution. However, its most notable modern application is in photoredox catalysis. It can act as a reactant for the trifluoromethylation of arenes and heteroarenes, a critical transformation in drug discovery due to the favorable properties imparted by the -CF₃ group.[7][12]
Expert Insight: In photoredox catalysis, this compound's role is often to engage in a single-electron transfer (SET) process upon excitation of a photocatalyst. This generates a reactive intermediate that can then participate in the desired bond-forming reaction. The choice of this reagent is driven by its redox potential and its ability to facilitate the specific transformation with high efficiency.
Application in Synthesis: A Conceptual Pathway
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The Spectroscopic Signature of 1-Methyl-2-pyridone: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data of 1-methyl-2-pyridone (CAS 694-85-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is not merely on the presentation of data, but on the rationale behind the experimental choices and a thorough interpretation of the spectral features, grounded in established scientific principles.
Introduction
This compound, also known as N-methyl-2-pyridone, is a cyclic amide with a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol .[1][2][3] Its structure, featuring a methylated nitrogen atom within a pyridone ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a holistic view of its molecular structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Analysis
Sample Preparation: A dilute solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is based on its ability to dissolve the compound and its relatively simple residual solvent signal, which does not interfere with the analyte's signals.[4] Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.
Instrumentation and Parameters: The spectra are typically acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[5][6] Standard acquisition parameters are employed, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
Logical Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in CDCl₃ displays four distinct signals corresponding to the four protons on the pyridone ring and a singlet for the methyl protons.
Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.32 - 7.35 | ddd | J = 6.7, 2.1, 0.7 Hz | 1H |
| H-4 | 7.34 | ddd | J = 9.1, 6.7, 2.1 Hz | 1H |
| H-3 | 6.57 | d | J = 9.1 Hz | 1H |
| H-5 | 6.17 | td | J = 6.7, 1.4 Hz | 1H |
| N-CH₃ | 3.59 | s | - | 3H |
Data sourced from ChemicalBook.[5]
Interpretation:
-
N-CH₃ (3.59 ppm): The singlet integrating to three protons is characteristic of the methyl group attached to the nitrogen atom. Its chemical shift is in the expected region for a methyl group bonded to a heteroatom within an aromatic-like system.
-
Ring Protons (6.17 - 7.35 ppm): The four protons on the pyridone ring appear in the olefinic/aromatic region of the spectrum.
-
H-6 (7.32 - 7.35 ppm): This proton is adjacent to the nitrogen and the carbonyl group, leading to its downfield shift due to the electron-withdrawing nature of these groups. It appears as a doublet of doublet of doublets due to coupling with H-5, H-4, and a small long-range coupling.
-
H-4 (7.34 ppm): This proton is coupled to H-3, H-5, and H-6, resulting in a complex multiplet.
-
H-3 (6.57 ppm): This proton is adjacent to the carbonyl group and coupled to H-4, appearing as a doublet.
-
H-5 (6.17 ppm): This proton is coupled to H-4 and H-6, appearing as a triplet of doublets.
-
The coupling constants are crucial for confirming the assignments. The large coupling constant (J = 9.1 Hz) between H-3 and H-4 is typical for cis-vicinal protons on a double bond.[5]
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule.
Table 2: ¹³C NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) |
| C=O (C-2) | ~162 |
| C-6 | ~139 |
| C-4 | ~135 |
| C-3 | ~120 |
| C-5 | ~106 |
| N-CH₃ | ~37 |
Note: The chemical shifts are approximate values based on typical ranges for similar compounds and available data.[7][8][9]
Interpretation:
-
C=O (C-2) (~162 ppm): The carbonyl carbon signal appears significantly downfield, which is characteristic of an amide carbonyl group.
-
C-6 and C-4 (~139 and ~135 ppm): These signals correspond to the carbon atoms at positions 6 and 4 of the ring. Their downfield shifts are influenced by the nitrogen atom and the overall electronic structure of the ring.
-
C-3 and C-5 (~120 and ~106 ppm): These carbons are in the more electron-rich region of the ring.
-
N-CH₃ (~37 ppm): The methyl carbon signal appears in the aliphatic region, consistent with a methyl group attached to a nitrogen atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.
Experimental Protocol: FT-IR Analysis
Sample Preparation: For a liquid sample like this compound (which is a low-melting solid), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[10] A small drop of the molten compound is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.
Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates is first recorded and automatically subtracted from the sample spectrum to eliminate interferences from atmospheric CO₂ and water vapor.
IR Spectral Data and Interpretation
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (aromatic/vinylic) |
| ~2950 | Medium | C-H stretching (aliphatic, N-CH₃) |
| ~1660 | Strong | C=O stretching (amide) |
| ~1580, ~1470 | Medium-Strong | C=C and C-N stretching (ring vibrations) |
| ~770 | Strong | C-H out-of-plane bending |
Data interpretation based on general IR correlation tables and available spectra.[11][12][13]
Interpretation:
-
C=O Stretching (~1660 cm⁻¹): The most prominent peak in the spectrum is the strong absorption band around 1660 cm⁻¹, which is characteristic of the carbonyl stretching vibration of a cyclic amide (lactam). The position of this band is sensitive to ring strain and conjugation.
-
C-H Stretching (~3050 and ~2950 cm⁻¹): The absorptions above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the sp² hybridized carbons of the ring. The band around 2950 cm⁻¹ corresponds to the C-H stretching of the methyl group.
-
Ring Vibrations (~1580, ~1470 cm⁻¹): The bands in this region are due to the C=C and C-N stretching vibrations within the pyridone ring, often referred to as quadrant and semi-circle stretching modes.
-
C-H Bending (~770 cm⁻¹): The strong absorption in the fingerprint region is characteristic of the out-of-plane C-H bending vibrations of the adjacent hydrogens on the ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.
Experimental Protocol: GC-MS Analysis
Sample Preparation and Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.[14] A small volume of this solution is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS.
Ionization and Analysis: Electron Ionization (EI) at 70 eV is a common method for small molecules.[15] This high-energy ionization leads to the formation of a molecular ion and characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).
Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathways for this compound in EI-MS.
Mass Spectral Data and Interpretation
Table 4: Key Mass Spectral Data for this compound
| m/z | Relative Intensity | Assignment |
| 109 | High | Molecular Ion [M]⁺˙ |
| 81 | High | [M - CO]⁺˙ |
| 80 | High | [M - CO - H]⁺ |
| 54 | Medium | Further fragmentation |
Data sourced from PubChem and interpreted based on common fragmentation patterns.[16][17]
Interpretation:
-
Molecular Ion (m/z 109): The peak at m/z 109 corresponds to the molecular weight of this compound, confirming its elemental composition.[16]
-
Loss of Carbon Monoxide (m/z 81): A very common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral carbon monoxide (CO) molecule. This results in a prominent peak at m/z 81.
-
Subsequent Fragmentation (m/z 80): The fragment at m/z 81 can then lose a hydrogen radical to form the ion at m/z 80.
-
Other Fragments: Other smaller fragments can be observed, arising from more complex rearrangements and bond cleavages.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key amide functional group. Mass spectrometry corroborates the molecular weight and reveals a characteristic fragmentation pattern. Together, these techniques offer a powerful and complementary approach to confirming the structure and purity of this important heterocyclic compound, providing a solid foundation for its application in research and development.
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NIST. (n.d.). 2(1H)-Pyridinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]
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A Comprehensive Safety Guide to 1-Methyl-2-pyridone for Research and Development Professionals
This guide provides an in-depth analysis of the safety data for 1-Methyl-2-pyridone (CAS No. 694-85-9), a versatile compound utilized in organic synthesis and pharmaceutical research. As its application expands, a thorough understanding of its hazard profile and associated safety protocols is paramount for ensuring the well-being of laboratory personnel. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights and self-validating protocols designed for the discerning scientist.
Section 1: Hazard Identification and Proactive Risk Assessment
The foundational step in safely handling any chemical is a comprehensive understanding of its intrinsic hazards. This compound is not benign; it presents several health risks that necessitate careful management.
GHS Classification and Hazard Implications
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Practical Implication in the Lab |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Accidental ingestion could lead to moderate toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Skin Irritation | 2 | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis. Proper glove selection and technique are non-negotiable. |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | Splashes pose a significant risk, potentially causing reversible but serious damage. Chemical splash goggles are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs. All work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
This classification underscores that this compound is moderately hazardous upon acute exposure through multiple routes. The causality is clear: its chemical nature allows it to interact with and disrupt biological tissues upon contact.
Primary Routes of Exposure and Anticipated Symptoms
-
Skin Contact: Causes skin irritation.[2][3] Symptoms include redness and discomfort. Prolonged contact may lead to more severe inflammation.
-
Eye Contact: Causes serious eye irritation.[2][3] Expect pain, redness, and watering. Chemical conjunctivitis is possible.[3]
-
Inhalation: May cause respiratory tract irritation.[2][3] Symptoms can include coughing and shortness of breath.[4] In severe cases, delayed pulmonary edema could occur.[3]
-
Ingestion: Harmful if swallowed.[2] May cause gastrointestinal irritation, leading to nausea, vomiting, and diarrhea.[3]
Proactive Risk Assessment Workflow
A self-validating safety protocol begins before the chemical is even handled. The following workflow should be mentally or formally completed prior to any experiment. This structured approach ensures that risks are not just identified, but systematically mitigated.
Caption: Proactive Risk Assessment Workflow for Chemical Handling.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Mitigating the risks identified in Section 1 requires a multi-layered defense strategy. The most effective approach is the "Hierarchy of Controls," which prioritizes systemic solutions over individual actions.
The Hierarchy of Controls
This principle is central to robust laboratory safety. It dictates that controlling hazards should be approached from the most effective, reliable method (Elimination) to the least (PPE). For this compound, this means relying primarily on engineering controls.
Caption: The Hierarchy of Controls Applied to Laboratory Work.
Engineering Controls: The First Line of Defense
Given the respiratory irritation hazard (H335), all manipulations of this compound that could generate aerosols or vapors must be performed within a certified chemical fume hood.[3] This is non-negotiable. The causality is simple: the fume hood contains and exhausts the hazardous vapors, preventing them from entering the researcher's breathing zone. Additionally, facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense, intended to protect the user from contact when engineering and administrative controls fail.
Step-by-Step PPE Protocol:
-
Eye/Face Protection: Wear chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] Standard safety glasses do not provide adequate protection from splashes. The rationale is that goggles form a seal around the eyes, preventing liquid from entering from the sides, top, or bottom.
-
Skin Protection:
-
Wear a laboratory coat, fully buttoned.
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. However, if a situation arises where ventilation is inadequate or a large spill occurs, a respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[3]
Section 3: Safe Handling, Storage, and Disposal Protocols
Standard Operating Procedure (SOP) for Handling
-
Preparation: Don all required PPE as described in Section 2.3. Ensure the chemical fume hood is on and functioning correctly.
-
Dispensing: this compound has a melting point of 30-32°C, meaning it may be a solid or a liquid depending on ambient temperature.[2] If solid, carefully scoop the required amount. If liquid, use a pipette or syringe. Perform all transfers over a tray or absorbent pad to contain any minor drips or spills.
-
Use: Keep the container tightly closed when not in use.[1] Avoid any contact with skin, eyes, and clothing.[1][3]
-
Completion: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean any contaminated surfaces within the fume hood.
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Store away from incompatible substances, particularly strong oxidizing agents and acid chlorides.[3]
-
The storage area should be locked up or otherwise secured to restrict access to authorized personnel.[2]
Waste Disposal
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] Given its hazard profile, this compound and any contaminated materials (e.g., pipette tips, absorbent pads) should be disposed of as hazardous waste.[5]
-
Collect waste in a suitable, labeled, and closed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Section 4: Emergency Procedures
Preparation for unexpected events is a hallmark of a trustworthy safety culture.
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Accidental Release and Spill Cleanup Protocol
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Protect: Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.[3][5]
-
Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled, closed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's safety officer.
Emergency Response Decision Tree
In the event of a spill or exposure, a clear and logical decision-making process is vital.
Caption: Emergency Response Decision Tree for Laboratory Incidents.
Section 5: Physicochemical Data for Safety Assessment
Understanding the physical properties of a chemical is essential for predicting its behavior and handling it safely.
| Property | Value | Source |
| CAS Number | 694-85-9 | [1][3] |
| Molecular Formula | C6H7NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Appearance | Clear yellowish to brown-red liquid after melting; may appear as a clear brown solid. | [1][3][6] |
| Melting Point | 30 - 32 °C (86 - 90 °F) | [2] |
| Boiling Point | 250 °C (482 °F) | [2] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Solubility | Soluble in water. | [1] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1][3] |
Conclusion
This compound is a valuable reagent in modern chemical and pharmaceutical development, but its safe use demands respect for its inherent hazards. By integrating a deep understanding of its GHS classification with robust safety protocols built on the Hierarchy of Controls, researchers can confidently manage its risks. This guide serves as a framework for developing institution-specific SOPs, fostering a culture where safety is not merely a checklist, but a self-validating system integral to scientific excellence.
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A Comprehensive Technical Guide to 1-Methyl-2-pyridone: Nomenclature, Properties, and Applications
Introduction
1-Methyl-2-pyridone (CAS No. 694-85-9) is a heterocyclic compound that serves as a cornerstone in various fields of chemical research and development. Structurally, it is a derivative of 2-pyridone with a methyl group attached to the nitrogen atom. This seemingly simple modification imparts a unique combination of physical and chemical properties, rendering it a versatile solvent, a reactive intermediate in organic synthesis, and a key structural motif in medicinal chemistry.[1] Its utility is particularly pronounced in the pharmaceutical industry, where the N-substituted 2-pyridone scaffold is recognized as a "privileged structure," frequently appearing in a wide array of biologically active molecules and FDA-approved drugs.[2][3]
This guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. It moves beyond a simple datasheet to offer a comprehensive overview of its nomenclature, physicochemical characteristics, synthesis, reactivity, and critical applications, with a focus on the causal relationships that govern its behavior and utility.
Nomenclature and Chemical Identification
Precise identification is paramount in chemical science. This compound is known by a variety of names, which can lead to confusion without a clear cross-reference. The compound's identity is unequivocally established by its CAS Registry Number, 694-85-9.
Synonyms and Systematic Names
The most common synonym is N-Methyl-2-pyridone . The systematic IUPAC name is 1-methylpyridin-2(1H)-one . The various names reflect different nomenclature systems, including trivial names and those generated by chemical indexing services. A comprehensive list of identifiers is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value | Source |
| Primary Name | This compound | - |
| CAS Number | 694-85-9 | PubChem[2] |
| IUPAC Name | 1-methylpyridin-2(1H)-one | PubChem[2] |
| Common Synonyms | N-Methyl-2-pyridone, 1-Methyl-2-pyridinone, N-Methylpyridone | Guidechem[1] |
| 1-Methyl-2-oxopyridine, 1-methylpyridin-2-one | ChemicalBook[4] | |
| EC Number | 211-777-2 | Sigma-Aldrich[5] |
| Beilstein Registry No. | 107805 | Sigma-Aldrich[5] |
| Molecular Formula | C₆H₇NO | PubChem[2] |
| Molecular Weight | 109.13 g/mol | PubChem[2] |
| InChI | InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | PubChem[2] |
| InChIKey | DVVGIUUJYPYENY-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CN1C=CC=CC1=O | PubChem[2] |
Structural Relationship Diagram
The following diagram illustrates the relationships between the core structure and its key identifiers.
Caption: Figure 1: Key Identifiers for this compound.
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of a compound is crucial for its application in experimental work, from designing reaction conditions to confirming product identity.
Physical Properties
This compound is a low-melting solid that often appears as a colorless to yellowish-brown liquid at or slightly above room temperature.[5] It is highly soluble in water and other polar organic solvents.[1] Its high boiling point makes it suitable for high-temperature reactions, while its polarity makes it an effective solvent for a range of organic and inorganic compounds.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Reference(s) |
| Appearance | Clear yellowish to brown-red liquid after melting | - | [5] |
| Melting Point | 30 - 32 | °C | Sigma-Aldrich[5] |
| Boiling Point | 250 (at 740 mmHg) | °C | Sigma-Aldrich[5] |
| Density | 1.112 - 1.129 | g/mL at 20-25°C | Sigma-Aldrich[5] |
| Water Solubility | 1000 | mg/mL at 20°C | Guidechem[1] |
| Refractive Index (n²⁰/D) | 1.569 | - | [5] |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for molecular structure confirmation.
-
¹H NMR: The proton NMR spectrum is characteristic. The N-methyl group typically appears as a singlet around 3.5-3.6 ppm. The four protons on the pyridone ring appear in the aromatic/vinylic region (approx. 6.1-7.4 ppm), exhibiting coupling patterns consistent with the substituted ring system.[4]
-
¹³C NMR: The spectrum will show six distinct carbon signals. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The N-methyl carbon appears upfield, while the four ring carbons are found in the intermediate region.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O (amide carbonyl) stretch, typically found in the region of 1650-1680 cm⁻¹. Additional bands corresponding to C=C and C-H stretching of the aromatic ring and the methyl group are also observed.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z = 109, corresponding to the molecular weight of the compound.[4][6] Common fragmentation patterns involve the loss of CO and rearrangements of the pyridinium ring.
Synthesis and Reactivity
This compound can be prepared via several synthetic routes, most commonly through the oxidation of a methylated pyridine precursor or direct methylation of 2-pyridone.[1]
General Synthetic Routes
-
Oxidation of 1-Methylpyridinium Salts: This classic method involves the initial N-methylation of pyridine using an agent like dimethyl sulfate to form 1-methylpyridinium methyl sulfate. This salt is then oxidized, typically using potassium ferricyanide in an alkaline solution, to yield this compound.[1]
-
N-Methylation of 2-Pyridone: Direct methylation of the nitrogen atom of 2-pyridone is another common approach. This reaction typically requires a methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base to deprotonate the 2-pyridone nitrogen.
The oxidation route is well-documented and provides a reliable method for synthesis, as detailed in the following protocol.
Detailed Experimental Protocol: Synthesis via Oxidation
This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[1]
Causality and Rationale: This two-step, one-pot procedure first creates the pyridinium salt, which is then oxidized in situ. The use of potassium ferricyanide is a classic and effective choice for this transformation. The reaction is run at a low temperature (0-10°C) during the addition of the oxidant and base to control the exothermic reaction and prevent side reactions. The sodium hydroxide provides the necessary alkaline medium for the oxidation to proceed efficiently.
Step-by-Step Methodology:
-
Reagent Preparation: In a 5-L round-bottomed flask equipped with a dropping funnel and reflux condenser, place 145 g (1.83 moles) of dry pyridine.
-
N-Methylation: Add 231 g (1.83 moles) of dimethyl sulfate dropwise to the pyridine. (Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment). After the addition is complete, heat the mixture in a boiling water bath for two hours to form the 1-methylpyridinium salt.
-
Setup for Oxidation: Remove the flask from the heat and allow it to cool. Add 400 mL of water to dissolve the crude salt. Equip the flask with a robust mechanical stirrer and cool the solution to 0°C in an ice-salt bath.
-
Oxidant/Base Preparation: Prepare two separate solutions: (A) 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and (B) 300 g (7.5 moles) of sodium hydroxide in 500 mL of water.
-
Controlled Oxidation: Add solutions (A) and (B) simultaneously and dropwise from two separate funnels to the vigorously stirred, cooled pyridinium salt solution. The rate of addition must be controlled to keep the internal temperature below 10°C. Regulate the addition so that the sodium hydroxide solution is completely added by the time half of the ferricyanide solution has been added (approx. 1 hour). Add the remaining ferricyanide solution over the next hour.
-
Workup and Isolation: Allow the reaction mixture to stand for five hours, warming to room temperature. The product is then salted out by adding 400-500 g of anhydrous sodium carbonate with stirring. An oily yellow or brown layer of crude this compound will separate.
-
Purification: Separate the oily layer. The product can be further purified by vacuum distillation.
Synthesis and Reactivity Workflow
The diagram below outlines the key stages of the synthesis and highlights the compound's role in subsequent reactions like photoredox catalysis.
Caption: Figure 2: Synthesis and Reactivity of this compound.
Chemical Reactivity
While stable, this compound exhibits aromatic character and participates in various chemical transformations.[7] Its electron-rich nature makes it a suitable substrate for electrophilic substitution, but its reactivity is also exploited in modern synthetic methodologies. It is increasingly used as a reactant in photoredox catalysis, a field that uses visible light to drive chemical reactions.[8][9] For instance, it serves as a reagent in trifluoromethylation reactions, highlighting its utility in introducing fluorinated motifs—a common strategy in drug design to enhance metabolic stability and binding affinity.[5] The pyridone ring can also undergo C-H functionalization, allowing for the selective introduction of new substituents at various positions, further expanding its synthetic potential.[10]
Applications in Research and Drug Development
The 2-pyridone core is a privileged scaffold in medicinal chemistry.[2] Its ability to act as both a hydrogen bond donor (via the amide N-H in unsubstituted pyridones) and acceptor (via the carbonyl oxygen) allows it to mimic peptide bonds and interact effectively with biological targets like enzymes.[11]
Role as a Privileged Scaffold
N-substituted 2-pyridones, like this compound, are integral components of numerous pharmaceuticals. The pyridone ring system is found in drugs with a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The substitution pattern on the ring significantly influences the biological activity.[2]
Examples of FDA-approved drugs containing the 2-pyridone core include:
-
Milrinone: A cardiotonic agent.
-
Pirfenidone: An anti-fibrotic agent for idiopathic pulmonary fibrosis.
-
Doravirine: An anti-HIV drug.
-
Palbociclib & Ripretinib: Kinase inhibitors used in cancer therapy.[11]
The prevalence of this scaffold underscores the importance of building blocks like this compound in the synthesis of new chemical entities for drug discovery programs.
Utility in Synthesis
Beyond its structural role in final drug products, this compound is a valuable tool in the lab:
-
Specialty Solvent: Its high polarity and boiling point make it a useful solvent for reactions requiring high temperatures and the dissolution of polar reagents.[1]
-
Chemical Intermediate: As demonstrated, it is a versatile starting material and intermediate for the synthesis of more complex substituted pyridines and fused heterocyclic systems. Its reactivity in C-H activation and photoredox catalysis makes it a modern and powerful building block.[5][10]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Classification: According to the Globally Harmonized System, it is classified as:
-
Handling: Work should be conducted in a well-ventilated fume hood. Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
Conclusion
This compound is a chemical of significant scientific and commercial importance. Its identity is defined by a host of synonyms and identifiers, all pointing to the C₆H₇NO structure registered under CAS number 694-85-9. Its well-characterized physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for synthetic chemists. For drug development professionals, its role as a key component of the privileged 2-pyridone scaffold ensures its continued relevance in the quest for novel therapeutics. This guide has aimed to provide the necessary technical depth and practical insight to enable researchers to fully leverage the potential of this versatile molecule.
References
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Bradsher, C. K., & Dutcher, J. S. (1940). This compound. Organic Syntheses, 20, 68. doi:10.15227/orgsyn.020.0068. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12755, 1-Methyl-2(1H)-pyridinone. Retrieved January 26, 2024, from [Link]
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Physics Forums. (2015, June 4). Aromaticity of 1-methyl-1H-pyridin-2-one? Retrieved January 26, 2024, from [Link]
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Saito, K., Omae, S., Tatematsu, T., et al. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 415-426. doi:10.1039/C7SC04509C. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of N-Methyl-2-pyridone: Properties and Applications. Retrieved January 26, 2024, from [Link]
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Wang, L., Gao, W., Wang, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 872731. doi:10.3389/fchem.2022.872731. Available from: [Link]
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Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series, 4(1). Available from: [Link]
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Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166. doi:10.1021/acs.chemrev.6b00057. Available from: [Link]
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NIST. (n.d.). 2(1H)-Pyridinone, 1-methyl-. NIST Chemistry WebBook. Retrieved January 26, 2024, from [Link]
-
Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898-6926. doi:10.1021/acs.joc.6b01449. Available from: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-JOC-Perspective-2016.pdf]([Link] Macmillan-Group-JOC-Perspective-2016.pdf)
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Singh, S., & Singh, P. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15511-15539. doi:10.1039/D2RA01571D. Available from: [Link]
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NIST. (n.d.). Mass spectrum of 2(1H)-Pyridinone, 1-methyl-. NIST Chemistry WebBook. Retrieved January 26, 2024, from [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(53), 34629-34651. doi:10.1039/D2RA07056A. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: The Pyridone Scaffold in Photoredox Catalysis
Introduction: The Emerging Role of Pyridones in Modern Synthetic Photochemistry
The relentless pursuit of novel, efficient, and selective synthetic methodologies has positioned visible-light photoredox catalysis as a cornerstone of modern organic chemistry.[1] This powerful strategy harnesses the energy of light to facilitate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates under remarkably mild conditions.[2] Within this rapidly evolving field, the exploration of diverse heterocyclic scaffolds as both substrates and potential catalytic mediators is of paramount importance. Among these, the 1-methyl-2-pyridone moiety and its derivatives have garnered significant attention, not only as prevalent structural motifs in pharmaceuticals and biologically active compounds but also for their unique reactivity in photoredox-mediated transformations.[3]
This comprehensive guide delves into the application of the this compound scaffold in the context of photoredox catalysis. While its role as a direct catalyst or additive is an area of ongoing investigation, its utility as a reactive substrate in C-H functionalization reactions is well-documented and serves as a foundational example of its engagement in photoredox cycles. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the broader implications for drug discovery and development.
Core Principles: Photoredox Catalysis and the Pyridone Moiety
Photoredox catalysis operates on the principle of a photocatalyst (PC) that, upon absorption of visible light, is promoted to an excited state (PC*). This excited state is a potent oxidant and reductant, capable of engaging in single-electron transfer with organic substrates.[1] This process can initiate a cascade of radical reactions, leading to the formation of new chemical bonds.
The this compound ring system possesses a unique electronic structure that makes it amenable to photoredox-mediated functionalization. Its electron-rich nature and the presence of specific C-H bonds that can be targeted for activation are key to its reactivity. While direct evidence for this compound acting as a sacrificial electron donor in a general catalytic cycle is still emerging, its behavior as a substrate provides invaluable insight into its potential electronic contributions.
Application Focus: Photocatalyst-Free C-H Trifluoromethylation of this compound
A compelling example of the pyridone scaffold's reactivity in a photoredox-type process is its direct C-H trifluoromethylation. This transformation is particularly significant as it can proceed without a dedicated photocatalyst, suggesting that the pyridone itself, in conjunction with the trifluoromethylating agent, may form an electron donor-acceptor (EDA) complex upon irradiation.
Mechanistic Rationale
The proposed mechanism for the photocatalyst-free trifluoromethylation of this compound with a trifluoromethyl source (e.g., a Togni reagent or perfluoroalkyl iodides) involves the formation of an EDA complex.[4] Upon absorption of light, this complex undergoes a single-electron transfer, generating a trifluoromethyl radical (•CF₃) and a pyridone radical cation. The highly electrophilic trifluoromethyl radical then adds to the electron-rich pyridone ring, typically at a position dictated by the electronic and steric environment. A subsequent oxidation and deprotonation sequence then yields the trifluoromethylated product.
Experimental Protocols
Protocol 1: Photocatalyst-Free C-H Trifluoromethylation of this compound
This protocol outlines a general procedure for the direct C-H trifluoromethylation of this compound, adapted from methodologies focused on the functionalization of enamides and quinoxalinones via an EDA complex.[4]
Materials:
-
This compound
-
Trifluoromethylating agent (e.g., Togni's reagent II or 1-iodo-2,2,2-trifluoroethane)
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Inert gas (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LED lamp, 450 nm)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the trifluoromethylating agent (1.5 equiv).
-
Add anhydrous solvent to achieve a substrate concentration of 0.1 M.
-
Seal the vessel and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Place the reaction vessel in proximity to the visible light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the light source and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Trifluoromethylating Agent | Solvent | Time (h) | Yield (%) |
| 1 | Togni's Reagent II | Acetonitrile | 24 | 75 |
| 2 | CF₃I (gaseous) | DMF | 18 | 68 |
| 3 | Perfluoroalkyl iodide | Acetonitrile | 24 | Varies |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Visualization of the Proposed Catalytic Cycle:
Caption: General catalytic cycle for pyridine N-oxide activation.
While this compound does not possess the N-oxide functionality, its lone pair on the nitrogen and the overall electron-rich nature of the ring suggest that it could potentially participate in similar single-electron transfer processes, either as a sacrificial electron donor or as a precursor to a different type of radical species under the right conditions. Further research is warranted to explore these possibilities.
Conclusion and Outlook
The this compound scaffold represents a versatile and reactive building block in the realm of photoredox catalysis. Its demonstrated utility as a substrate for direct C-H functionalization provides a solid foundation for understanding its electronic behavior in such systems. The broader context of pyridine derivatives, particularly pyridine N-oxides, as effective radical precursors hints at the untapped potential of this compound as a functional additive or reagent in photoredox reactions.
Future investigations should focus on elucidating the precise mechanistic roles that this compound can play beyond that of a substrate. Exploring its capacity as a sacrificial electron donor, a ligand to modulate the properties of a metal co-catalyst, or a hydrogen atom transfer agent will undoubtedly unveil new and exciting applications in synthetic organic chemistry. The protocols and mechanistic insights provided herein serve as a valuable starting point for researchers and drug development professionals seeking to leverage the unique properties of the pyridone scaffold in their synthetic endeavors.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of N-Methyl-2-pyridone: Properties and Applications. Available at: [Link]
-
Li, X., et al. (2024). Photocatalytic Pyridine Synthesis with Enaminones and TMEDA under Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Ahmed, I. B., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. Available at: [Link]
-
Wang, Y., et al. (2024). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
-
Das, S., & Lakhsmi, N. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Chemical Communications. Available at: [Link]
-
Ahmed, I. B., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ECSOC-24. Available at: [Link]
-
Shaw, M. H., et al. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Kim, M., et al. (2022). Site-Selective Pyridylic C−H Functionalization by Photocatalytic Radical Cascades. Angewandte Chemie International Edition. Available at: [Link]
-
Twilton, J., et al. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry. Available at: [Link]
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Ghosh, I., & Rawal, V. H. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Z.-X., et al. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. Available at: [Link]
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Wang, X., et al. (2021). Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. ChemRxiv. Available at: [Link]
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Pradhan, S., & Chatterjee, I. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science. Available at: [Link]
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Song, Y., et al. (2024). An electron donor-acceptor complex-initiated C-H trifluoromethylation and perfluoroalkylation of enamides and quinoxalinones. Organic & Biomolecular Chemistry. Available at: [Link]
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Maiti, S., et al. (2023). The Role of Catalysts in Functionalization of C-H and C-C Bonds. Catalysts. Available at: [Link]
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Nakajima, K., et al. (2022). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Song, Y., et al. (2024). Electron Donor-Acceptor Complex-Initiated C-H Trifluoromethylation and Perfluoroalkylation of Enamides and Quinoxalinones. Request PDF. Available at: [Link]
-
Lin, D., et al. (2022). Photoredox Catalysis for the Synthesis of N-CF2H Compounds Using 1-((N-(difluoromethyl)-4-methylphenyl)-sulfonamido)pyridin-1-ium Trifluoromethanesulfonate. Angewandte Chemie International Edition. Available at: [Link]
-
Gardinier, J. R., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available at: [Link]
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Gardinier, J. R., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available at: [Link]
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Role of 1-Methyl-2-pyridone in pharmaceutical intermediate synthesis
Application Note: Strategic Utilization of 1-Methyl-2-pyridone in Pharmaceutical Intermediate Synthesis
Executive Summary
This compound (CAS: 694-85-9), also known as N-methyl-2-pyridone, is a critical heterocyclic scaffold in medicinal chemistry, distinct from the common solvent N-methyl-2-pyrrolidone (NMP).[1] While it shares the lactam core, its conjugated aromatic system renders it a versatile building block for "Late-Stage Functionalization" (LSF) in drug discovery.[1]
This guide details the utility of this compound not merely as a substrate, but as a privileged structure for accessing complex bioactive alkaloids, kinase inhibitors, and anti-fibrotic analogs (structurally related to Pirfenidone).[1] We focus on overcoming the inherent inertness of the pyridine ring via transition-metal-catalyzed C-H activation and cycloaddition strategies.[1]
The Scaffold Advantage: Reactivity Landscape
Unlike electron-deficient pyridines which are difficult to functionalize via electrophilic aromatic substitution, the 2-pyridone core possesses unique electronic ambivalence.[1] It behaves as an aromatic system but retains significant amide character.[1]
Key Synthetic Modalities:
-
C-H Activation: Direct arylation/alkenylation without pre-functionalized halides.[1]
-
Cycloaddition ([4+2]): The ring acts as a dienophile or diene in Diels-Alder reactions to form fused isoquinolines.[1]
-
Hydrogenation: Access to piperidone derivatives (saturated N-heterocycles).[1]
Visualizing Regioselectivity
The following diagram maps the site-selective functionalization capabilities of the this compound core using different catalytic systems.
Caption: Regioselective divergence of this compound.[1] Catalyst choice dictates C3 vs. C5/C6 functionalization.
Application I: Regioselective C-H Arylation
The most high-value application of this compound in modern pharma synthesis is C-H Arylation .[1] Traditional cross-coupling (Suzuki-Miyaura) requires pre-halogenated pyridones, which are expensive or unstable.[1] Direct C-H activation allows the coupling of the native this compound with aryl iodides/boronic acids.[1]
Mechanism & Causality[1][2][3]
-
Catalyst: Palladium(II) acetate is the standard precatalyst.[1]
-
Oxidant: Silver salts (AgOAc or Ag2CO3) are crucial.[1] They regenerate the Pd(II) species from Pd(0) and act as a halide scavenger, driving the equilibrium forward.
-
Regiochemistry: The C-3 position is electronically favored for electrophilic palladation due to the ortho-directing effect of the carbonyl oxygen.[1]
Detailed Protocol: C-3 Selective Arylation
Objective: Synthesis of 3-aryl-1-methyl-2-pyridone derivatives (Core scaffold for anti-inflammatory agents).
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant/Additive: AgOAc (2.0 equiv)
-
Ligand: PPh₃ (10 mol%) - Optional, stabilizes Pd species.
-
Solvent: Acetic Acid (AcOH) or Toluene/Pivalic Acid mix.[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.[1]
-
-
Charging:
-
Add this compound (109 mg, 1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and AgOAc (334 mg, 2.0 mmol).
-
Note: If using Toluene, add Pivalic Acid (0.3 equiv) to assist the C-H cleavage step via the CMD (Concerted Metalation-Deprotonation) mechanism.
-
-
Solvation:
-
Reaction:
-
Workup (Critical for Silver Removal):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (20 mL).[1]
-
Filter the suspension through a Celite pad to remove the grey silver residues.[1] Wash the pad with additional Ethyl Acetate.[1]
-
Neutralize the filtrate with saturated NaHCO₃ solution (careful of gas evolution).
-
Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification:
Yield Expectation: 65–85% depending on the aryl iodide sterics.[1]
Application II: [4+2] Cycloaddition for Fused Systems
For alkaloid synthesis, this compound serves as a dienophile.[1] Under high pressure or Lewis Acid catalysis, it reacts with electron-rich dienes (e.g., Danishefsky's diene) to form isoquinolones .[1]
Protocol Summary (Thermal):
-
Reactants: this compound + 2,3-Dimethyl-1,3-butadiene.[1]
-
Conditions: Sealed tube, 140°C, Xylene solvent, 48 hours.
-
Outcome: Formation of the bridged bicyclic lactam, which can be aromatized or reduced to form isoquinoline cores found in natural products.[1]
Safety & Handling Data
Unlike NMP, this compound is a solid at room temperature (MP: ~15-17°C) or a liquid depending on purity/ambient temp.[1] It requires distinct safety protocols.
| Parameter | Specification | Handling Precaution |
| Physical State | Low-melting solid / Liquid | Hygroscopic; store in a desiccator.[1] |
| Toxicity | Acute Tox. 4 (Oral) | Harmful if swallowed.[1] distinct from the reprotoxic profile of NMP.[1] |
| Skin/Eye | Irritant (Cat 2) | Wear nitrile gloves and safety goggles.[1] |
| Incompatibility | Strong Oxidizers | Avoid contact with peroxides/nitrates.[1] |
Self-Validation Check:
-
Is the material liquid or solid? Pure this compound often solidifies in cool labs.[1] If liquid, ensure it is not NMP (check refractive index: 1.538 for Pyridone vs 1.470 for NMP).[1]
References
-
Regioselective C-H Functionalization
-
Pharmaceutical Applications (Pirfenidone Analogs)
-
Safety Data
-
Cycloaddition Strategies
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Accelerated Synthesis of 1-Methyl-2-pyridone Scaffolds via Microwave-Assisted Organic Synthesis (MAOS)
An Application Note for Researchers and Drug Development Professionals
Abstract: The 1-Methyl-2-pyridone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Traditional synthesis methods often involve lengthy reaction times and harsh conditions. This application note provides a detailed protocol and scientific rationale for the use of Microwave-Assisted Organic Synthesis (MAOS) to rapidly and efficiently generate libraries of this compound derivatives. We will explore the mechanistic advantages of microwave heating, provide a robust, step-by-step protocol for a multi-component reaction, and discuss methods for product purification and characterization.
Introduction: The Strategic Advantage of MAOS for Privileged Scaffolds
The 2-pyridone motif and its N-substituted derivatives are central to the development of novel therapeutics, with applications ranging from kinase inhibitors in oncology to antiviral and anti-inflammatory agents.[2][3][4] The 1-methyl substitution, in particular, is a common feature in many bioactive molecules and alkaloids.[1] The urgency of drug discovery pipelines necessitates high-throughput synthesis and rapid generation of diverse chemical libraries for screening.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, supplanting conventional heating methods by offering dramatic reaction rate acceleration, improved yields, and enhanced product purity.[5][6] Unlike conventional heating, which relies on slow conductive heat transfer, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid, uniform, and efficient volumetric heating.[5][7] This localized heating effect minimizes thermal gradients, reduces the formation of side products, and can drive reactions to completion in minutes rather than hours.[8][9] This methodology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[5][10]
This guide provides a comprehensive framework for leveraging MAOS to synthesize this compound derivatives, empowering researchers to accelerate their discovery programs.
Mechanistic Principles of Microwave-Assisted Synthesis
The efficacy of microwave synthesis stems from a mechanism known as dielectric heating. The process is governed by two primary phenomena:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in this synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align with the field. The rapid oscillation of the field causes them to rotate billions of times per second, generating significant intermolecular friction. This friction translates directly into thermal energy, heating the reaction mixture rapidly and uniformly from within.[7]
-
Ionic Conduction: If ionic species are present in the reaction mixture (e.g., catalysts or salts), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.
This direct energy transfer is fundamentally different from conventional heating, where the vessel is heated from the outside-in. The result is a highly efficient and controlled heating profile that can access kinetic regimes unattainable with standard oil baths or heating mantles, often leading to higher yields and cleaner reaction profiles.[7][8]
Generalized Workflow for Microwave-Assisted Synthesis
The microwave-assisted synthesis of this compound derivatives follows a streamlined and efficient workflow, from reactant preparation to final product characterization. The logical progression ensures reproducibility and high purity of the target compounds.
Caption: General experimental workflow for MAOS.
Experimental Protocol: Three-Component Synthesis of a 1-Methyl-4,6-diphenyl-2-pyridone Derivative
This protocol details a one-pot, three-component synthesis adapted from established methodologies for synthesizing N-substituted pyridones.[11] It involves the condensation of an active methylene compound (cyanoacetic acid hydrazide), a ketone (acetophenone), and an aldehyde (benzaldehyde), followed by methylation.
Materials and Equipment:
-
Monowave or multi-mode microwave reactor
-
10 mL microwave-safe reaction vial with a snap cap and septum
-
Magnetic stir bar
-
Benzaldehyde (0.01 mol, 1.06 g)
-
Acetophenone (0.01 mol, 1.20 g)
-
Cyanoacetic acid hydrazide (0.01 mol, 0.99 g)
-
Absolute Ethanol (10 mL)
-
Piperidine (catalytic amount, ~3-4 drops)
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for work-up and recrystallization
-
Filtration apparatus
Step-by-Step Procedure:
Part A: Synthesis of the 2-Pyridone Intermediate
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine benzaldehyde (0.01 mol), acetophenone (0.01 mol), and cyanoacetic acid hydrazide (0.01 mol).
-
Solvent and Catalyst Addition: Add a magnetic stir bar to the vial, followed by 10 mL of absolute ethanol. Add 3-4 drops of piperidine as a basic catalyst.
-
Causality Note: Ethanol is an excellent solvent for MAOS due to its high dielectric constant, allowing for efficient energy absorption and rapid heating.[6] Piperidine serves as a base to catalyze the initial condensation reactions.
-
-
Vessel Sealing: Securely cap the reaction vial. Ensure the seal is tight to maintain pressure during the reaction.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 130 °C (use the instrument's IR sensor to monitor)
-
Hold Time: 15 minutes
-
Power: 250 Watts (or use dynamic power control to maintain temperature)
-
Stirring: On (medium speed)
-
Causality Note: Microwave heating allows the reaction to reach the target temperature almost instantaneously.[8] The sealed vessel enables the reaction to be performed at temperatures above the solvent's boiling point, dramatically accelerating the rate of reaction.[12]
-
-
Cooling and Isolation: After the irradiation is complete, the vessel is cooled rapidly to room temperature using compressed air. Upon cooling, a solid product should precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[11]
-
Drying: Dry the intermediate product in a vacuum oven.
Part B: N-Methylation
-
Reaction Setup: In a new microwave vial, dissolve the dried 2-pyridone intermediate in DMF. Add 1.5 equivalents of potassium carbonate (K₂CO₃) and 1.2 equivalents of a methylating agent like methyl iodide.
-
Causality Note: K₂CO₃ acts as a base to deprotonate the pyridone nitrogen, forming an ambident nucleophile. The reaction with the electrophilic methylating agent then proceeds to form the N-methylated product.
-
-
Microwave Irradiation: Seal the vial and irradiate at 80-100 °C for 5-10 minutes.
-
Work-up: After cooling, pour the reaction mixture into cold water to precipitate the crude this compound derivative. Collect the solid by filtration, wash with water, and dry.
Purification and Characterization
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[13] For less crystalline products or to remove persistent impurities, silica gel column chromatography may be necessary.[14]
Characterization: The identity and purity of the final this compound derivative should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The presence of a singlet around 3.5 ppm in the ¹H NMR spectrum is characteristic of the N-methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups. A strong carbonyl (C=O) stretch for the pyridone ring is expected around 1650 cm⁻¹.
-
Melting Point: To assess the purity of the final compound. A sharp melting point range is indicative of high purity.[13]
Expected Results and Optimization
The use of microwave irradiation typically leads to high yields in significantly reduced reaction times compared to conventional heating methods. The table below provides representative data for similar multi-component reactions leading to pyridone scaffolds.
| Entry | Starting Materials | Conditions (MW) | Time (min) | Yield (%) | Reference |
| 1 | 4-Hydroxy-6-methyl-2-pyridone, Aliphatic Aldehydes | Solvent-free, 120°C | 2-5 | 35-92 | [3] |
| 2 | CH-acidic compound, DMFDMA, Methylene active nitrile | i-PrOH, 100-150°C | 5-10 | 27-81 | [15] |
| 3 | Aromatic carbaldehyde, 1,3-dicarbonyl, Meldrum's acid | Water, 100°C | 10 | High | [16] |
| 4 | Ethyl β-aminocrotonate, Alkynone | DMSO, 170°C | 10-20 | up to 98 | [17] |
Troubleshooting:
-
Low Yield: Ensure the microwave vial is properly sealed to prevent solvent evaporation and loss of pressure. Verify the potency of the catalyst (piperidine). An increase in reaction time or temperature may be necessary for less reactive substrates.
-
Impure Product: Inefficient stirring can lead to localized overheating and decomposition. Ensure the stir bar is functioning correctly. The crude product may require purification by column chromatography instead of just recrystallization.
-
No Reaction: Confirm that the chosen solvent is sufficiently polar to absorb microwave energy efficiently. Non-polar solvents like hexane or toluene are generally poor choices for MAOS unless a passive heating element is used.
Conclusion
Microwave-assisted organic synthesis is a powerful and enabling technology for the rapid and efficient production of this compound derivatives. By leveraging direct and uniform heating, MAOS protocols dramatically reduce reaction times from hours to minutes, improve reaction yields, and promote cleaner synthesis, aligning with the principles of green chemistry.[5] The detailed protocol and mechanistic insights provided in this application note offer a robust starting point for researchers and drug development professionals to accelerate the synthesis of diverse libraries of these medicinally important scaffolds.
References
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Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
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De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. [Link]
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Ghandi, M. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Borah, H. J., et al. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
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Mijin, D., et al. (2015). Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Semantic Scholar. [Link]
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Serrano, J. L., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]
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Hassan, A. S. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Semantic Scholar. [Link]
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Mijin, D., et al. (2015). Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. ResearchGate. [Link]
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HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]
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MDPI. (2020). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. [Link]
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Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Synthesis Workshop. [Link]
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Silva, A. M., & Pinto, D. C. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PubMed. [Link]
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ResearchGate. (2023). Pyridones in drug discovery: Recent advances. [Link]
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ACS Publications. (2022). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. [Link]
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Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
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de Oliveira, H. C., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. [Link]
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Gorobets, N. Yu., et al. (2004). Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. [Link]
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Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
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Kumar, A., et al. (2023). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
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Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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Application Notes & Protocols: Strategic Derivatization of 1-Methyl-2-pyridone for Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The 1-Methyl-2-pyridone Scaffold in Drug Discovery
The this compound core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in the design of therapeutic agents.[1][2] Derivatives of this scaffold are found in a wide array of biologically active molecules, exhibiting activities ranging from antiviral (including anti-HIV and anti-HBV) and antitumor to anti-inflammatory and cardiotonic effects.[1][2][3][4][5]
The strategic derivatization of the this compound ring is a cornerstone of lead optimization. By systematically modifying the core, medicinal chemists can fine-tune critical physicochemical properties such as solubility, lipophilicity, and metabolic stability. This allows for the rigorous exploration of Structure-Activity Relationships (SAR), ultimately leading to the development of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth overview of key derivatization strategies, complete with detailed protocols and the underlying chemical principles, to empower researchers in their drug development endeavors.
Foundational Derivatization Strategies: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental approach to functionalizing the electron-rich this compound ring. The electron-donating nature of the N-methyl group and the ring oxygen directs electrophiles primarily to the C3 and C5 positions.
Halogenation: Installing Versatile Synthetic Handles
Introducing a halogen atom (Cl, Br, I) onto the pyridone ring is a crucial first step for many advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. Halogenation provides a reactive handle for the subsequent installation of diverse molecular fragments.
Causality Behind Experimental Choices: The choice of halogenating agent and reaction conditions determines the regioselectivity and efficiency of the reaction. For an electron-rich system like this compound, direct halogenation with elemental bromine or chlorine is feasible. Acetic acid is often used as a solvent as it can protonate the pyridone, modulating its reactivity and facilitating the reaction.
Protocol 2.1.1: Regioselective Bromination at the C3 and C5 Positions
This protocol describes the dibromination of this compound. Monobromination can often be achieved by controlling the stoichiometry of the bromine.
-
Materials: this compound, Bromine (Br₂), Glacial Acetic Acid, Sodium thiosulfate solution, Sodium bicarbonate solution, Dichloromethane (DCM), Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully pouring the mixture into a beaker containing an aqueous solution of sodium thiosulfate to neutralize excess bromine.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 3,5-dibromo-1-methyl-2-pyridone.
-
Nitration: Introducing a Key Pharmacophore and Synthetic Precursor
Nitration introduces the nitro group (—NO₂), a strong electron-withdrawing group that can serve as a key pharmacophore or be readily reduced to an amino group for further derivatization.
Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid ("mixed acid") is the classic reagent for nitration.[6] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[6][7] The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.
Protocol 2.2.1: Nitration at the C5 Position
-
Materials: this compound, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Deionized water.
-
Procedure:
-
In a thick-walled flask, carefully add this compound (1.0 eq.) to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) in a separate flask, keeping the temperature below 10 °C.
-
Cool the solution of this compound in sulfuric acid to 0 °C.
-
Add the cold nitrating mixture dropwise to the pyridone solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After addition, allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate (the product) should form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral (test with pH paper).
-
Dry the product under vacuum to yield 1-methyl-5-nitro-2-pyridone. Further purification can be achieved by recrystallization from ethanol or isopropanol.
-
Advanced Derivatization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, enabling the synthesis of complex molecular architectures from halogenated or triflated this compound precursors.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is one of the most versatile methods for creating biaryl and heteroaryl-aryl structures.[8][9] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.
Causality Behind Experimental Choices: The reaction requires a palladium catalyst, often with a phosphine ligand, and a base.[9] The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is crucial for the activation of the organoboron species, which promotes the transmetalation step.[9] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's success and must be optimized for specific substrates.
Protocol 3.1.1: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-2-pyridone with Phenylboronic Acid
-
Materials: 5-Bromo-1-methyl-2-pyridone, Phenylboronic acid, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
To a Schlenk flask, add 5-bromo-1-methyl-2-pyridone (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain 1-methyl-5-phenyl-2-pyridone.
-
| Component | Role | Common Examples |
| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | Stabilizes Pd, facilitates cycle | PPh₃, PCy₃, SPhos, XPhos |
| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄, KF |
| Solvent | Solubilizes reagents | Toluene, Dioxane, THF, DME, Water mixtures |
Table 1: Common Reagents for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[10][11][12] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10][13] The choice of a sterically hindered phosphine ligand is often critical to promote the reductive elimination step and prevent side reactions. A strong, non-nucleophilic base is required for the deprotonation step.
Protocol 3.2.1: Buchwald-Hartwig Amination of 5-Bromo-1-methyl-2-pyridone with Morpholine
-
Materials: 5-Bromo-1-methyl-2-pyridone, Morpholine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos, Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.).
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst complex.
-
In a separate flask, add 5-bromo-1-methyl-2-pyridone (1.0 eq.), morpholine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product via column chromatography to yield 1-methyl-5-(morpholino)-2-pyridone.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Modern Approaches: Direct C-H Activation
While classical cross-coupling is highly effective, it requires pre-functionalization (e.g., halogenation) of the pyridone ring. Direct C-H activation/functionalization has emerged as a more atom- and step-economical strategy.[14][15][16] These methods involve the direct conversion of a C-H bond into a C-C or C-X bond, often catalyzed by transition metals like palladium.
Conceptual Framework: In many systems, a directing group is used to position the metal catalyst near a specific C-H bond.[17][18] However, recent advances have shown that pyridone-type ligands can themselves act as cooperating ligands, assisting in the C-H activation step of a substrate without requiring a directing group on the substrate itself.[14][16] This approach can lead to novel regioselectivities and milder reaction conditions.
Caption: General workflow for derivatization and screening.
While providing a single, universal protocol for C-H activation is challenging due to its substrate-dependent nature, the general principle involves combining the this compound substrate with a coupling partner in the presence of a palladium catalyst and a specialized ligand or additive under optimized thermal or microwave conditions. Researchers are encouraged to consult primary literature for conditions tailored to their specific transformation of interest.
Conclusion
The this compound scaffold is a remarkably fruitful starting point for medicinal chemistry campaigns. A mastery of both foundational (electrophilic substitution) and modern (cross-coupling, C-H activation) synthetic techniques allows for the creation of large, diverse chemical libraries. The protocols and principles outlined in this guide provide a robust framework for researchers to strategically modify this privileged core, enabling the systematic exploration of chemical space and accelerating the discovery of new therapeutic agents.
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Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived From 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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PubMed. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived From 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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UVaDOC. (n.d.). C-H functionalization of arenes Enabled by cooperating pyridone-type ligands: more selective transformations and a dual ligand system for milder reaction conditions. Retrieved from [Link]
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Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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Nishiwaki, N. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5173-5196. [Link]
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ResearchGate. (2020). C–H functionalization of arenes a, Directed (left) and non-directed... Retrieved from [Link]
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ACS Central Science. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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YouTube. (2021). Buchwald-Hartwig Coupling. [Link]
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PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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ResearchGate. (2018). Buchwald coupling of 1 with various anilines and 2‐aminopyridines... Retrieved from [Link]
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ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]
-
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-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. [Link]
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PubMed Central (PMC). (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications. [Link]
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Journal of the American Chemical Society. (1953). The Halogenation of Pyridine. [Link]
-
ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]
-
PubMed. (2014). Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays. Bioorganic & Medicinal Chemistry. [Link]
-
University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. C-H functionalization of arenes Enabled by cooperating pyridone-type ligands: more selective transformations and a dual ligand system for milder reaction conditions [uvadoc.uva.es]
- 15. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Application Note: High-Performance Quantification of 1-Methyl-2-pyridone Analogs (2PY/4PY) in Biological Matrices via HILIC-MS/MS
Executive Summary & Biological Context
1-Methyl-2-pyridone is a chemical scaffold most biologically significant in the form of N-methyl-2-pyridone-5-carboxamide (2PY) .[1] This molecule is a major end-product of Nicotinamide (Vitamin B3) metabolism and a recognized uremic toxin .[2][3]
In healthy physiology, Nicotinamide (NAM) is methylated to N-methylnicotinamide (MNA), which is further oxidized by aldehyde oxidase to form 2PY and its isomer, N-methyl-4-pyridone-3-carboxamide (4PY). In Chronic Kidney Disease (CKD), the renal clearance of these metabolites fails, leading to accumulation. Elevated 2PY levels are clinically correlated with:
-
Inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), impairing DNA repair.
-
Progression of uremic syndrome.
-
Oxidative stress in endothelial cells.
The Analytical Challenge: 2PY and 4PY are small, highly polar, and water-soluble molecules. They exhibit poor retention on standard Reverse-Phase (C18) chromatography, often eluting in the void volume where ion suppression is highest. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to ensure robust retention, separation of isomers, and sensitive quantification.
Metabolic Pathway & Analytical Workflow
The following diagrams illustrate the biological origin of the analyte and the logical flow of the analytical method.
Figure 1: Metabolic pathway of Nicotinamide leading to the accumulation of 2PY and 4PY.
Figure 2: Step-by-step analytical workflow for 2PY quantification.
Detailed Protocol
Reagents and Materials[4][5][6][7][8][9][10]
-
Analytes: N-methyl-2-pyridone-5-carboxamide (2PY), N-methyl-4-pyridone-3-carboxamide (4PY).[2][4][5]
-
Internal Standard (IS): Deuterated 2PY (2PY-d3) or MNA-d3. Crucial for correcting matrix effects in HILIC.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Matrix: Drug-free human plasma or urine (for calibration curve preparation).
Sample Preparation (Protein Precipitation)
Rationale: HILIC requires high organic solvent content. Protein precipitation with acetonitrile is ideal as it renders the sample compatible with the initial mobile phase conditions, preventing solvent shock.
-
Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL microcentrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL in ACN).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile.
-
Mixing: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean vial.
-
Dilution (Critical): If the peak shape is poor, dilute the supernatant further (1:1) with pure Acetonitrile to ensure the injection solvent matches the mobile phase.
LC-MS/MS Conditions
Chromatography (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., SeQuant ZIC-HILIC).
-
Why: Amide columns retain polar pyridones via hydrogen bonding and partition mechanisms, unlike C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).[6]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Curve |
|---|---|---|---|
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | Hold |
| 4.0 | 40 | 60 | Linear |
| 5.0 | 40 | 60 | Hold |
| 5.1 | 5 | 95 | Return |
| 8.0 | 5 | 95 | Re-equilibrate |
Mass Spectrometry (Source Parameters)
-
Mode: ESI Positive (+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C
-
Desolvation Gas: 1000 L/hr
-
Cone Voltage: Optimized per analyte (typically 20-30 V)
MRM Transitions (Quantification Table):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Role |
|---|---|---|---|---|---|
| 2PY | 153.1 | 110.1 | 25 | 20 | Quantifier |
| 2PY | 153.1 | 78.1 | 25 | 35 | Qualifier |
| 4PY | 153.1 | 136.1 | 25 | 18 | Quantifier |
| 2PY-d3 | 156.1 | 113.1 | 25 | 20 | Internal Std |
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
Linearity & Range[12]
-
Range: 10 ng/mL to 5,000 ng/mL (covers healthy and uremic populations).
-
Curve Fitting: Linear regression (
weighting). -
Acceptance:
.
Matrix Effect Evaluation
HILIC is prone to ion suppression from phospholipids. You must calculate the Matrix Effect (ME):
-
Target: 85% - 115%.
-
Correction: If ME < 80% or > 120%, rely strictly on the Stable Isotope Labeled (SIL) internal standard to compensate.
Stability
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C.
-
Autosampler: Stable for 24 hours at 10°C in high-organic solvent.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Early Elution / Void Volume | Water content in sample is too high. | Ensure sample diluent is >80% Acetonitrile. |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer concentration (Ammonium Formate) to 20mM. |
| High Backpressure | Salt precipitation in HILIC. | Ensure the specific buffer salt is soluble in 95% ACN. Ammonium Formate is preferred over Acetate. |
| Carryover | Analyte sticking to injector needle. | Use a strong needle wash (e.g., 50:50 MeOH:Water + 0.1% FA). |
References
-
Rutkowski, B., et al. (2003). "N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin?" Kidney International, 63(S84), S19-S21. Link
-
Lenglet, A., et al. (2016). "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin."[2][3] Toxins, 8(11), 339. Link
-
Shibata, K., & Kawada, T. (1988). "Simultaneous micro-determination of nicotinamide and its major metabolites, Nthis compound-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography." Journal of Chromatography B, 424, 23-28. Link
-
European Uremic Toxin Work Group (EUTox). "Uremic Solutes Database." Link
Sources
- 1. Nthis compound-5-carboxamide | C7H8N2O2 | CID 69698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nthis compound-5-carboxamide - Wikipedia [en.wikipedia.org]
- 6. Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Industrial Applications of 1-Methyl-2-pyridone
Content Type: Application Note & Technical Protocol Subject: 1-Methyl-2-pyridone (CAS 694-85-9) Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists
Executive Summary: Beyond the Solvent
While often confused with the ubiquitous solvent N-Methyl-2-pyrrolidone (NMP), This compound (also known as N-methyl-2-pyridone) is a distinct aromatic heterocycle with a unique reactivity profile. Unlike NMP, which is a saturated lactam used primarily for its inert solvation properties, this compound possesses a conjugated
This guide details the industrial utility of this compound not merely as a medium, but as a high-value scaffold for late-stage functionalization (LSF) and heterocyclic ring construction . We present validated protocols for its use in photoredox catalysis and cycloaddition reactions, pivotal for generating novel pharmacophores.
Chemical Profile & Distinction
| Feature | This compound | N-Methyl-2-pyrrolidone (NMP) |
| CAS | 694-85-9 | 872-50-4 |
| Structure | 6-membered aromatic ring (Pyridone) | 5-membered saturated ring (Lactam) |
| Reactivity | Active: Electrophilic/Nucleophilic at C3/C5; Diene character | Inert: Stable polar aprotic solvent |
| Redox Potential | High stability (harder to oxidize/reduce) | |
| Primary Use | Drug Scaffold, C-H Activation Substrate | Bulk Solvent, Battery Manufacturing |
Application I: Late-Stage Functionalization via Photoredox Catalysis
One of the most powerful applications of this compound in modern drug discovery is its ability to undergo innate trifluoromethylation without the need for exogenous photocatalysts. This "catalyst-free" approach utilizes the specific redox properties of the pyridone ring to activate Langlois’ reagent (
Mechanism of Action
The this compound ring acts as an electron-rich heterocycle.[1] Under visible light irradiation (390–450 nm), it forms a charge-transfer complex or facilitates the oxidative generation of
Protocol A: Catalyst-Free Photochemical Trifluoromethylation
Objective: Selective introduction of a
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Sodium trifluoromethanesulfinate (Langlois’ Reagent, 3.0 equiv)
-
Oxidant/Additive: None (Innate mechanism) or
(optional for acceleration) -
Solvent: DMSO (0.1 M concentration)
-
Light Source: 390 nm LEDs (or Blue 450 nm LEDs)
Step-by-Step Methodology:
-
Setup: In a borosilicate glass vial equipped with a magnetic stir bar, dissolve this compound (0.5 mmol) in DMSO (5 mL).
-
Reagent Addition: Add Sodium trifluoromethanesulfinate (1.5 mmol). Note: Ensure the salt is finely ground to aid dissolution.
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can quench the triplet excited states or radical intermediates.
-
Irradiation: Seal the vial and place it 2–3 cm from the LED light source. Stir vigorously at ambient temperature (25°C).
-
Fan Cooling: Use a fan to maintain temperature
°C to prevent thermal degradation.
-
-
Monitoring: Monitor reaction progress via LC-MS every 2 hours. The product (typically 3-trifluoromethyl-1-methyl-2-pyridone) will appear as a new peak with
mass shift. -
Workup: Dilute reaction mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL) to remove DMSO. Dry organic layer over
, filter, and concentrate. -
Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Figure 1: Workflow for the innate photochemical trifluoromethylation of this compound.
Application II: Scaffold Construction via Cycloaddition
This compound retains significant diene character, particularly when the aromaticity is perturbed by substitution or excitation. In pharmaceutical synthesis, it serves as a building block for isoquinolones and bicyclic lactams via [4+2] (Diels-Alder) or [2+2] cycloadditions.
Strategic Utility
Unlike benzene derivatives, the amide resonance in this compound lowers the aromatic stabilization energy, making the ring susceptible to cycloaddition with electron-deficient dienophiles (e.g., maleimides, alkynes). This is utilized to construct complex 3D molecular architectures found in alkaloids and enzyme inhibitors.
Protocol B: [4+2] Cycloaddition for Fused Ring Systems
Objective: Synthesis of bicyclic isoquinuclidine-type scaffolds.
Materials:
-
Diene: this compound (1.0 equiv)
-
Dienophile: N-Phenylmaleimide (1.2 equiv)
-
Solvent: Toluene or Xylene (High boiling point required)
-
Apparatus: Sealed pressure tube or reflux condenser
Step-by-Step Methodology:
-
Preparation: Charge a pressure tube with this compound (1.0 mmol) and N-Phenylmaleimide (1.2 mmol).
-
Solvation: Add Toluene (3 mL). Note: High concentration (0.3–0.5 M) favors bimolecular cycloaddition.
-
Thermal Activation: Seal the tube and heat to 110–130°C behind a blast shield.
-
Why: The reaction requires overcoming the aromatic stabilization energy of the pyridone ring.
-
-
Reaction Time: Stir for 24–48 hours. Monitor by NMR (disappearance of pyridone alkene protons at
6.0–7.5 ppm).[2] -
Isolation: Cool to room temperature. The adduct often precipitates out of toluene.
-
Purification: Filter the precipitate and wash with cold diethyl ether. If no precipitate forms, concentrate and purify via recrystallization from EtOH/Hexane.
Application III: Specialized Solvent & Ligand Systems
While less common than NMP, this compound acts as a "Reactive Solvent" in specific organometallic transformations.
-
C-H Activation Ligand/Substrate: In Palladium-catalyzed C-H activation, this compound can act as a weak coordinating ligand (via the carbonyl oxygen) or, more commonly, as a directing group substrate. The N-methyl group prevents N-coordination, forcing interaction through the oxygen, which alters the geometry of the metal center compared to pyridine ligands.
-
High-Temperature Stability: With a boiling point of ~250°C, it is used in reactions requiring extreme temperatures where NMP might decompose or participate in unwanted nucleophilic attacks (ring opening).
Decision Matrix: When to use this compound vs. NMP
Figure 2: Selection logic for differentiating this compound from NMP in process design.
Safety & Handling (SDS Summary)
Signal Word: Warning
-
Hazards: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon).
-
Incompatibility: Strong oxidizing agents. Unlike NMP, it is less prone to hydrolysis but can react with strong nucleophiles at the C6 position.
References
-
ChemicalBook. (2025).[3] this compound Chemical Properties and Uses. Retrieved from
-
Organic Syntheses. (1939). Synthesis of this compound. Org. Synth. 19, 6; Coll. Vol. 2, 419. Retrieved from
-
National Institutes of Health (NIH). (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones. Organic Letters. Retrieved from
-
PubChem. (2025). 1-Methyl-2(1H)-pyridinone Compound Summary. Retrieved from
-
MDPI. (2020). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-2-pyridone
Welcome to the technical support guide for 1-Methyl-2-pyridone. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic compound. Due to its unique physicochemical properties, particularly its high polarity and water solubility, this compound presents several challenges that can impact yield, purity, and scalability. This guide provides in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting workflows to help you achieve your desired product quality with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the workup and purification of this compound. The answers are grounded in chemical principles to explain not just what to do, but why it works.
Q1: My reaction mixture is a single aqueous phase after synthesis. How do I effectively isolate my this compound?
This is the most common initial challenge, stemming from the compound's high water solubility (approx. 1000 mg/mL at 20°C).[1][2][3] Standard extraction with common non-polar organic solvents like diethyl ether or benzene is often ineffective, as the pyridone will preferentially remain in the aqueous layer.[4]
Core Insight: The key is to dramatically decrease the compound's solubility in the aqueous phase using the "salting out" effect.
Recommended Action:
-
Salting Out: Add a large quantity of an anhydrous inorganic salt, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to the stirred reaction mixture.[4] Continue adding the salt until the solution is saturated and no more dissolves.
-
Phase Separation: Upon saturation, a distinct yellow or brown oily layer of crude this compound will separate from the dense, saline aqueous layer.[4] This occurs because the high concentration of salt ions effectively "hydrates" the water molecules, making them less available to solvate the organic pyridone.
-
Extraction: Separate the oily layer. Then, proceed to extract the remaining aqueous layer with a more effective, polar organic solvent like isoamyl alcohol.[4] This solvent has a better partition coefficient for this compound compared to less polar options.
Q2: My crude this compound is a dark brown or yellow oil. How can I remove the color impurities?
The coloration is typically due to high-molecular-weight byproducts or degradation products formed during the synthesis, which often involves strong oxidizing agents like potassium ferricyanide.[4]
Recommended Actions:
-
Primary Method - Vacuum Distillation: For most cases, fractional vacuum distillation is the most effective method for both decolorizing and purifying this compound. The colored impurities are generally non-volatile and will remain in the distillation flask as a residue.[4]
-
Secondary Method - Activated Carbon Treatment: If distillation alone is insufficient or if you wish to decolorize the product before distillation, you can use an activated carbon treatment.
-
Dissolve the crude product in a suitable solvent where it is highly soluble (e.g., ethanol or acetone).[2]
-
Add a small amount (1-2% w/w) of activated charcoal.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the fine carbon particles.
-
Remove the solvent under reduced pressure before proceeding to final purification.
-
Causality: Activated carbon has a high surface area with a network of pores that adsorb large, conjugated molecules responsible for color, while the smaller this compound molecule remains in solution.
Q3: What is the best primary purification method: vacuum distillation or recrystallization?
The choice depends on the scale of your experiment and the nature of the primary impurities.
-
Vacuum Distillation: This is the most robust and widely cited method for purifying this compound.[4] It is highly effective at removing non-volatile inorganic salts, reaction byproducts, and residual high-boiling solvents like isoamyl alcohol.
-
Recrystallization: This method is feasible but more challenging due to the compound's properties. This compound has a low melting point of 30-32 °C, which can make handling difficult.[2] Furthermore, its high solubility in most organic solvents makes finding a single suitable recrystallization solvent tricky.[4] It is, however, practically insoluble in non-polar solvents like petroleum ether or ligroin.[4] This makes a solvent/anti-solvent system the most promising approach.
Verdict: For general-purpose purification and achieving high purity (>99%), vacuum distillation is the superior and more reliable primary method . Recrystallization can be used as a final polishing step if needed, particularly to remove isomers or closely related impurities that co-distill.
Q4: I'm seeing decomposition (charring) during vacuum distillation. How can I prevent this?
Decomposition occurs when the distillation pot temperature is too high, causing the compound to break down. This compound has a high boiling point at atmospheric pressure (~250 °C), making vacuum distillation essential.
Troubleshooting Steps:
-
Improve Vacuum: The most critical factor is the quality of your vacuum. A lower pressure significantly reduces the required boiling temperature. Aim for a pressure of ~11 mmHg to achieve a boiling point of 122-124 °C.[4]
-
Control Heat Source: Use an oil bath for uniform heating and maintain the bath temperature no more than 20-30 °C above the vapor temperature. Avoid direct heating with a mantle, which can create hot spots.
-
Minimize Residence Time: Use a Kugelrohr apparatus for small-scale distillations or a short-path distillation setup for larger scales. This minimizes the time the compound spends at high temperatures.
-
Ensure Dryness: The presence of residual acidic or basic impurities can catalyze decomposition at high temperatures. Ensure the crude product is properly neutralized and washed before distillation.
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the solute's melting point. Since this compound has a low melting point, this is a common issue.
Corrective Actions:
-
Slow Cooling: The primary cause is often cooling the solution too rapidly. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, induce crystallization before moving to an ice bath.[5]
-
Induce Crystallization:
-
Seed Crystals: Add a tiny, pure crystal of this compound to the cooled solution to provide a nucleation site.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a surface for crystal growth.[5]
-
-
Adjust Solvent System: You may have too much of the "good" solvent. Add a small amount more of the anti-solvent (e.g., petroleum ether) to the warm solution to decrease the overall solubility, then allow it to cool slowly.
-
Lower the Saturation Temperature: Dilute the solution slightly with more of the "good" solvent before heating. This ensures that saturation is reached at a lower temperature, ideally below the compound's melting point.
Purification Workflows & Protocols
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO | [1][6] |
| Molecular Weight | 109.13 g/mol | [6] |
| Appearance | Colorless to pale yellow/brown liquid or solid | [1][2] |
| Melting Point | 30-32 °C | [2] |
| Boiling Point | ~250 °C @ 740-760 mmHg122-124 °C @ 11 mmHg | [4] |
| Density | ~1.112 g/mL at 25 °C | |
| Solubility | Water: Very soluble (1000 mg/mL)Organic: Soluble in ether, benzene, alcohols, acetoneNon-Polar: Insoluble in petroleum ether, ligroin | [1][2][4] |
Purification Method Selection Workflow
This diagram outlines a logical approach to selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Protocol 1: Extraction and Workup from Aqueous Reaction Mixture
This protocol is adapted from the robust procedure described in Organic Syntheses.[4]
Objective: To isolate crude this compound from a large volume of water post-synthesis.
Materials:
-
Crude aqueous reaction mixture
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Isoamyl alcohol
-
Separatory funnel
-
Mechanical stirrer
Procedure:
-
Cooling: Cool the aqueous reaction mixture in an ice bath to minimize the solubility of the salt.
-
Salting Out: While stirring vigorously, slowly add anhydrous sodium carbonate in portions. Continue until the solution is saturated and a layer of fine salt powder remains undissolved.
-
Phase Separation: Stop stirring and allow the mixture to stand. A yellow to brown oily layer containing the crude product should separate.
-
Isolation: Carefully decant or use a separatory funnel to separate the top oily layer.
-
Extraction: Transfer the remaining dense aqueous layer to a large separatory funnel. Extract it three times with portions of isoamyl alcohol.
-
Combine & Wash: Combine all isoamyl alcohol extracts with the initially separated oily layer. A small amount of water may separate; remove it.
-
Solvent Removal: Remove the isoamyl alcohol using a rotary evaporator. The remaining residue is crude this compound, ready for purification.
Protocol 2: High-Purity Purification by Vacuum Distillation
Objective: To obtain >99% pure this compound.
Safety Note: Conduct this procedure in a well-ventilated fume hood. Ensure the vacuum glassware is free of cracks or star-cracks.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Thermometer
-
Receiving flask
-
Oil bath
-
Vacuum pump with a cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound (no more than half full). Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum. The mixture may bubble as residual volatile solvents are removed.
-
Heating: Once a stable vacuum is achieved (target <15 mmHg), begin heating the oil bath.
-
Collecting Fractions:
-
A small forerun containing residual water or solvents may distill first. Collect this separately.
-
Increase the temperature slowly. The main fraction of this compound should distill at a steady temperature (e.g., 122-124 °C at 11 mmHg).[4] Collect this in a clean, pre-weighed receiving flask.
-
-
Completion: Stop the distillation when the temperature starts to drop or when a dark, tarry residue begins to form in the distillation flask.[4]
-
Shutdown: Allow the apparatus to cool completely before slowly venting the vacuum to avoid cracking the hot glassware.
Troubleshooting Vacuum Distillation
This flowchart provides a guide for common issues during distillation.
Caption: Troubleshooting common vacuum distillation problems.
References
-
Bradlow, H. L. (n.d.). This compound. Organic Syntheses Procedure. Retrieved from [Link]
- Haines, W. E., et al. (1955). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. Journal of the American Chemical Society.
-
University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]
-
Physics Forums. (2015, June 4). Aromaticity of 1-methyl-1H-pyridin-2-one?. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]
-
Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 17). Recrystallization. Retrieved from [Link]
-
MaChemGuy. (2020, March 21). Recrystallisation (Recrystallization) Explained [Video]. YouTube. Retrieved from [Link]
-
Journal of Physical Chemistry A. (n.d.). Excitation Energy-Dependent Decay Dynamics of the S1 State of N-Methyl-2-pyridone. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of pyridinium or/and pyridinone. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Wiley Online Library. (2022, March 17). Continuous countercurrent chromatographic twin-column purification of oligonucleotides: The role of the displacement effect. Retrieved from [Link]
Sources
Overcoming emulsion formation during 1-Methyl-2-pyridone extraction
Technical Support Center: 1-Methyl-2-pyridone Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and preventative measures for overcoming emulsion formation during the liquid-liquid extraction of this compound. Our goal is to equip you with the scientific principles and practical techniques to ensure efficient and clean phase separations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound extraction forming a persistent emulsion?
Emulsion formation is a common issue when the interfacial tension between the aqueous and organic phases is too low, preventing the microscopic droplets from coalescing.[1] This is often caused by surfactant-like impurities, vigorous agitation, or the inherent properties of the solvent system and the target molecule itself.[2][3] High concentrations of dissolved material can also increase viscosity and hinder separation.[3]
Q2: What is the quickest way to break a minor emulsion?
For minor or loose emulsions, the simplest method is to add a saturated aqueous solution of sodium chloride (brine).[4] This technique, known as "salting out," increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases.[2][5]
Q3: Can my choice of organic solvent affect emulsion formation?
Absolutely. Solvents like dichloromethane (DCM) are known to be more prone to forming emulsions compared to others like ethyl acetate or chloroform.[6] If you consistently face issues with DCM, consider switching to an alternative solvent, provided it is suitable for your specific reaction chemistry.[6]
Q4: Is it better to prevent an emulsion or break one after it has formed?
Prevention is always easier than remediation.[3][4] Employing preventative techniques, such as gentle mixing instead of vigorous shaking, is the most effective strategy.[2][3]
In-Depth Troubleshooting Guide
Understanding the "Why": The Science of Emulsion Formation
An emulsion is a stable dispersion of one immiscible liquid within another.[3] This stability is often imparted by molecules that act as surfactants, which can be residual starting materials, byproducts, or even the target compound under certain pH conditions. These molecules reduce the natural tendency of the organic and aqueous layers to separate. Vigorous shaking during extraction creates a massive surface area by breaking the liquids into fine droplets, giving these surfactant-like molecules ample opportunity to stabilize the mixture.[3]
The structure of this compound, with its polar carbonyl group and nonpolar methyl and pyridine ring components, gives it some amphiphilic character, which can contribute to stabilizing emulsions, especially in the presence of certain impurities.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing an emulsion once it has formed.
Caption: Decision tree for troubleshooting emulsions.
Chemical and Physical Intervention Techniques
If preventative measures fail, the following techniques can be employed, ordered from simplest to most involved.
The "Salting Out" Method
Adding a saturated solution of sodium chloride (brine) is a highly effective first step.[5]
-
Mechanism: The high concentration of ions from the salt preferentially interacts with water molecules.[7] This reduces the solvation of organic components in the aqueous layer, increasing the polarity difference between the two phases and forcing them to separate.[4][5]
-
Protocol: Add a volume of brine equal to 10-20% of the aqueous layer volume. Gently swirl or invert the separatory funnel a few times and allow it to stand.
Filtration Through an Inert Medium
For emulsions stabilized by fine particulate matter, filtration can be highly effective.[6][8]
-
Mechanism: A pad of an inert filter aid like Celite® (diatomaceous earth) physically traps the fine suspended solids that often stabilize an emulsion.[8][9] This removes the stabilizing agent, allowing the dispersed droplets to coalesce and the layers to separate in the filtrate.[9]
-
Protocol: See "Detailed Protocol 2" below.
Centrifugation
Applying a strong centrifugal force is a robust physical method to break stubborn emulsions.[10][11]
-
Mechanism: Centrifugation accelerates the separation of materials based on density.[11][12] The increased gravitational force mechanically overcomes the forces stabilizing the emulsion, compelling the dispersed droplets to merge and form a distinct layer.[4][12]
-
Protocol: Transfer the emulsified mixture into appropriate centrifuge tubes. Balance the tubes in the centrifuge and spin at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes. Carefully decant or pipette the separated layers.
Other Methods
-
Gentle Heating: Applying gentle heat with a heat gun or warm water bath can sometimes break an emulsion by reducing the viscosity of the mixture.[13] Use with extreme caution, especially with low-boiling point solvents like DCM or diethyl ether.
-
pH Adjustment: If the emulsion is suspected to be stabilized by an acidic or basic impurity, carefully adjusting the pH of the aqueous layer away from the pKa of that impurity can break the emulsion.[8][10]
-
Solvent Addition: Adding a small amount of a different, miscible organic solvent (e.g., a splash of methanol or ethanol into an ethyl acetate extraction) can alter the polarity of the organic phase enough to destabilize the emulsion.[2][4]
Comparison of Emulsion-Breaking Techniques
| Technique | Principle | Best For | Pros | Cons |
| Patience | Gravity Separation | Very loose, minor emulsions | No additives required | Time-consuming, often ineffective for stable emulsions[10] |
| Salting Out (Brine) | Increased Ionic Strength | Most common emulsions | Simple, fast, effective[4][5] | Adds salt to the aqueous layer, may not work for severe cases |
| Filtration (Celite®) | Physical Removal of Solids | Emulsions with particulate matter | Highly effective for solid-stabilized emulsions[6][8] | Requires filtration setup, potential for product loss on the filter aid[14] |
| Centrifugation | Enhanced Gravity | Stubborn, persistent emulsions | Very effective, purely physical method[10][15] | Requires a centrifuge of appropriate size and safety rating[4] |
| Ultrasonication | Acoustic Cavitation | Certain types of emulsions | Can be effective for some systems[10] | Requires an ultrasonic bath, can potentially degrade sensitive compounds |
Detailed Experimental Protocols
Protocol 1: Preventative Low-Emulsion Risk Extraction
This protocol is designed to minimize the chance of emulsion formation from the outset.
-
Combine Layers: In a properly sized separatory funnel, combine the aqueous reaction mixture containing this compound with the chosen organic solvent (e.g., Ethyl Acetate).
-
Pre-emptive Salting (Optional): If the reaction is known to produce emulsions, add solid sodium chloride to the funnel until saturation before mixing.[10]
-
Gentle Mixing: Stopper the funnel. Instead of vigorous shaking, perform 10-15 gentle inversions, ensuring the layers mix without violent agitation.[2] Vent the funnel frequently to release any pressure buildup.
-
Allow to Settle: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower layer. Collect the desired product layer.
Protocol 2: Breaking an Emulsion with Celite® Filtration
Use this method when a persistent emulsion has formed, especially if fine solids are visible.
-
Prepare Filter Pad: Place a filter paper in a Büchner funnel. In a small beaker, make a slurry of Celite® (2-3 tablespoons) in your extraction solvent.
-
Pack the Pad: With the funnel under gentle vacuum, pour the Celite® slurry onto the filter paper to form a flat, even pad approximately 1-2 cm thick.[9] Wash the pad with a small amount of clean solvent to settle it.
-
Filter the Emulsion: Turn off the vacuum. Carefully pour the entire emulsified mixture (both layers and the emulsion) onto the Celite® pad.
-
Apply Vacuum: Re-apply gentle vacuum. The separated, clear layers will be drawn through the filter into the collection flask.[6] The emulsion-stabilizing particles will be trapped in the Celite® pad.[8]
-
Rinse: Rinse the original separatory funnel with a small amount of fresh organic solvent and pass it through the Celite® pad to recover any residual product.
-
Re-separate: Transfer the filtrate back to a clean separatory funnel and perform a final, clean separation of the now distinct layers.
Caption: Workflow for Celite® filtration to break emulsions.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Workup: How to Manage an Emulsion. Department of Chemistry : University of Rochester. [Link]
-
Tackling emulsions just got easier. Biotage. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
Enhancing Extractions by Salting Out. LCGC International. [Link]
-
Celite. Hive Methods Discourse. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
This compound. Organic Syntheses Procedure. [Link]
-
Centrifuge use in solvent extraction?. Reddit. [Link]
-
Waste Oil Emulsion Breaking with an Industrial Centrifuge. Dolphin Centrifuge. [Link]
-
Breaking emulsions. Reddit. [Link]
-
Active Filtration. Chemistry Teaching Labs - University of York. [Link]
-
Salting out – Knowledge and References. Taylor & Francis. [Link]
-
Salting out. Wikipedia. [Link]
Sources
- 1. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. Salting out - Wikipedia [en.wikipedia.org]
- 8. Workup [chem.rochester.edu]
- 9. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. reddit.com [reddit.com]
- 12. dolphincentrifuge.com [dolphincentrifuge.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 15. azom.com [azom.com]
Technical Support Center: 1-Methyl-2-pyridone Stability and Degradation Pathways
Welcome to the technical support center for 1-Methyl-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to the stability and degradation of this compound, offering explanations grounded in scientific principles and practical experience.
Section 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses fundamental questions regarding the inherent stability of this compound and best practices for its handling and storage.
Question 1: What is the general stability of this compound under standard laboratory conditions?
This compound is a colorless to pale yellow liquid or solid (melting point: 30-32 °C) that is generally stable at room temperature when stored in a tightly closed container, protected from light and air.[1] However, prolonged exposure to ambient conditions can lead to discoloration, with the compound turning dark.[1] This observation suggests a sensitivity to oxidative and/or photolytic degradation. For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of heat.
Question 2: I've noticed my sample of this compound has turned yellow/brown. Is it still usable?
The appearance of a yellow or brown color indicates that degradation has likely occurred. While the compound may still be predominantly this compound, the presence of impurities could interfere with your experimental results, especially in sensitive applications like drug development or quantitative assays.
-
Causality: The color change is a visual indicator of the formation of chromophoric degradation products. These can arise from oxidation of the pyridone ring or polymerization reactions.
-
Recommendation: It is strongly advised to use a fresh, pure sample of this compound for your experiments to ensure the reliability and reproducibility of your data. If using the discolored sample is unavoidable, it should be purified (e.g., by distillation or chromatography) and its purity confirmed by an appropriate analytical method, such as HPLC or NMR, before use.
Question 3: What are the primary factors that can cause this compound to degrade?
Based on its chemical structure and general observations, the primary factors that can induce degradation of this compound are:
-
Oxidation: The pyridone ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents.
-
Light Exposure (Photodegradation): Pyridone derivatives can absorb UV light, which can lead to photochemical reactions and degradation.
-
Extreme pH (Hydrolysis): Both highly acidic and highly basic conditions can potentially lead to the hydrolysis of the amide bond within the pyridone ring, although it is generally more stable than acyclic amides due to its aromatic character.
-
Elevated Temperatures (Thermal Degradation): High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered during experiments with this compound that may be related to its stability.
Issue 1: Inconsistent or non-reproducible results in my bioassay.
-
Potential Cause: Degradation of your this compound stock solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a pure, solid sample. Compare the performance of the fresh solution to your existing one.
-
Solvent Compatibility: Ensure the solvent used for your stock solution is compatible with this compound and does not promote its degradation. For example, while soluble in water, the stability in aqueous solutions over time, especially if not buffered, should be considered.
-
Storage of Solutions: Store stock solutions in amber vials at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal and photodegradation. Avoid repeated freeze-thaw cycles.
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram during analysis.
-
Potential Cause: On-instrument or in-sample degradation of this compound.
-
Troubleshooting Steps:
-
Mobile Phase pH: Evaluate the pH of your mobile phase. Extreme pH values could be causing on-column degradation. If possible, adjust the pH to a more neutral range (pH 3-8) and observe if the impurity peaks are reduced.
-
Sample Diluent: The pH and composition of the sample diluent can also impact stability. Ensure the diluent is neutral and does not contain any reactive species.
-
Temperature: If the HPLC column is heated to a high temperature, consider if this could be contributing to thermal degradation.
-
Photostability in Autosampler: If your samples are sitting in the autosampler for an extended period, they may be exposed to light. Use amber autosampler vials to protect them.
-
Section 3: Understanding Degradation Pathways through Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development and is used to understand the intrinsic stability of a molecule by subjecting it to harsh conditions.[2] While specific forced degradation studies on this compound are not extensively reported in publicly available literature, we can infer potential degradation pathways based on the chemistry of pyridones and related structures.
Key Degradation Pathways
The following are the most probable degradation pathways for this compound under different stress conditions:
-
Hydrolytic Degradation:
-
Acidic Conditions: Protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, potentially leading to ring-opening to form N-methyl-5-oxopentanoic acid derivatives.
-
Basic Conditions: Hydroxide ion can directly attack the carbonyl carbon, leading to the same ring-opened products. The pyridone ring is relatively stable to hydrolysis, so harsh conditions (e.g., strong acid/base and high temperature) would likely be required.
-
-
Oxidative Degradation:
-
Oxidation is a likely degradation pathway, potentially leading to the formation of N-oxides or hydroxylated species on the pyridone ring. Ring-opening is also a possibility under strong oxidative stress.
-
-
Photolytic Degradation:
-
Pyridone systems can undergo various photochemical reactions, including isomerization and radical-mediated reactions, leading to a complex mixture of degradation products.
-
-
Thermal Degradation:
-
At elevated temperatures, decomposition can occur through various mechanisms, including decarboxylation or fragmentation of the ring.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical major degradation pathway for this compound under hydrolytic conditions.
Caption: Hypothetical acidic hydrolysis pathway of this compound.
Section 4: Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound in your specific experimental context, a forced degradation study is recommended.
Protocol for a General Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or with heating (e.g., 60 °C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or with heating.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂ and/or with heating.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80 °C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
If significant degradation is observed, the degradation products can be further characterized using LC-MS to determine their mass and fragmentation patterns, which can help in structure elucidation.
-
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Section 5: Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study on this compound to illustrate the type of information that can be generated.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Detected |
| Acid Hydrolysis | 1 M HCl | 24 | 60 | 15% | 2 |
| Base Hydrolysis | 1 M NaOH | 8 | 60 | 25% | 3 |
| Oxidation | 30% H₂O₂ | 24 | Room Temp | 18% | 4 |
| Thermal | - | 48 | 80 | 8% | 1 |
| Photolytic | 1.2 million lux hours | - | Room Temp | 22% | >5 (complex mixture) |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
References
-
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved January 30, 2026, from [Link]
-
Verduin, J., Den Uijl, M. J., Peters, R. J. B., & Van Bommel, M. R. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Retrieved January 30, 2026, from [Link]
-
New Trends in Forced Degradation Studies. (2012, June 15). Scribd. Retrieved January 30, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Polylactic acid. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved January 30, 2026, from [Link]
-
Sauve, A. A. (2020). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology, 33(7), 1649-1662. [Link]
-
Feklistova, V. V., & Faleev, N. G. (2015). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 81(16), 5437-5446. [Link]
-
Gandon, V., & Aubert, C. (2020). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters, 22(15), 5891-5895. [Link]
-
A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. (2013). ResearchGate. Retrieved January 30, 2026, from [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2017). Applied and Environmental Microbiology, 83(15), e00753-17. [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. (2011). Journal of Pharmaceutical and Biomedical Analysis, 56(3), 569-577. [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2021). Journal of the American Chemical Society, 143(4), 2015-2024. [Link]
-
Wieszczycka, K., & Zembrzuska, J. (2013). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation. Research on Chemical Intermediates, 39(3), 853-868. [Link]
-
LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. (2011). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2015). PubMed Central. Retrieved January 30, 2026, from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved January 30, 2026, from [Link]
-
Impurities Application Notebook. (n.d.). Waters. Retrieved January 30, 2026, from [Link]
-
Polyvinyl Chloride-Based Coordination Polymer as Membrane for Phenol Detection. (2022). MDPI. Retrieved January 30, 2026, from [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2011). Organic & Biomolecular Chemistry, 9(18), 6351-6360. [Link]
-
The degradation mechanism of methyl orange under photo-catalysis of TiO2. (2007). Physical Chemistry Chemical Physics, 9(39), 5347-5355. [Link]
-
Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. (2020). Queen's University Belfast Research Portal. Retrieved January 30, 2026, from [Link]
-
A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc. (2013). SciSpace. Retrieved January 30, 2026, from [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry, 21(4), 541-552. [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 30, 2026, from [Link]
-
Degradation of methyl orange by the Fenton-like reaction of pyrite-activated hydrogen peroxide forming the Fe(III). (2021). Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
impurity profiling and drug characterization: backdrop and approach. (2018). PHARMACEUTICAL SCIENCES. Retrieved January 30, 2026, from [Link]
-
Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Thermal Decomposition of RP-2 with Stabilizing Additives. (2010). NIST. Retrieved January 30, 2026, from [Link]
Sources
Technical Support Center: Photoredox Functionalization of 1-Methyl-2-pyridone
Ticket ID: PRED-PYR-001 Subject: Optimization & Troubleshooting for C–H Functionalization of 1-Methyl-2-pyridone Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary & Core Directive
You are likely accessing this guide because you are attempting to functionalize the This compound scaffold (a privileged pharmacophore in drug discovery) using visible-light photoredox catalysis.
The Central Challenge: While this compound is an excellent substrate for radical additions (Minisci-type reactions), it possesses a "Achilles' heel": UV susceptibility .[2] This molecule undergoes rapid [2+2] photodimerization or isomerization to ketenes when exposed to UV light (<350 nm).[1][2]
The Solution: Success depends on strictly decoupling the catalytic excitation (Visible region, >400 nm) from the substrate absorption (UV region, <340 nm).[1][2] This guide provides the protocols to achieve high-yielding C–H alkylations and arylations while suppressing background degradation.[2]
The "Black Box" of Reaction Failure (Troubleshooting Matrix)
Before altering your chemistry, diagnose your physical setup.[1][2] 80% of failures with this specific substrate stem from light source bleeding or solvent effects.[1][2]
Diagnostic Flowchart: Why is my reaction failing?
Figure 1: Decision matrix for troubleshooting this compound functionalization failures.
Critical Parameter Optimization
A. Light Source Integrity (The "Dimerization Trap")
This compound has absorption maxima near 267 nm and 330 nm .[2]
-
The Error: Using a broad-spectrum Xenon arc lamp or a "White LED" without filtration.[2] This excites the substrate directly, leading to polymerization.[2]
-
The Fix: Use Blue LEDs (440–460 nm) .[1][2] If using a broad source, a 400 nm longpass filter is mandatory.[1][2]
B. Solvent Effects: The "HFIP Effect"
Standard solvents (DCM, DMF) often result in <20% conversion for Minisci reactions on pyridones.[1][2]
-
The Science: Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong hydrogen-bond donors.[1][2] They H-bond to the carbonyl oxygen of the pyridone, significantly lowering the LUMO energy of the ring.[2] This makes the ring more electrophilic and susceptible to radical attack.[2]
-
Recommendation: Start with HFIP:H₂O (9:1) or DCM:HFIP (1:1) .[1][2]
C. Acid Additives
If you cannot use fluorinated solvents, you must use a Brønsted acid.[1][2]
-
Protocol: Add 1.0–2.0 equivalents of TFA (Trifluoroacetic acid) .[1][2]
-
Mechanism: Protonation of the pyridone (or H-bonding) mimics the HFIP effect, activating the ring toward nucleophilic alkyl radicals.[2]
Standard Operating Procedure (SOP)
Workflow: C–H Alkylation of this compound (Minisci-Type) Scale: 0.5 mmol[1]
| Component | Quantity | Role | Notes |
| Substrate | This compound (1.0 eq) | Substrate | Limiting reagent.[1][2] |
| Radical Precursor | Alkyl Carboxylic Acid (2.0 eq) | Radical Source | Decarboxylative coupling is preferred over halides for stability.[1][2] |
| Photocatalyst | [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%) | Catalyst | High oxidation potential (E½* ≈ +1.21 V) required for oxidative decarboxylation.[1][2] |
| Oxidant | (NH₄)₂S₂O₈ (1.5 eq) | Terminal Oxidant | Persulfates are standard; Selectfluor is an alternative for difficult substrates.[2] |
| Solvent | DMSO or HFIP/H₂O | Medium | Degas thoroughly (Sparge with N₂ for 15 mins). |
Step-by-Step Protocol:
-
Setup: In an 8 mL vial equipped with a stir bar, add the Photocatalyst (1 mol%), Alkyl Carboxylic Acid (2.0 eq), and Oxidant (1.5 eq).
-
Substrate Addition: Add this compound (1.0 eq).
-
Solvent & Degassing: Add Solvent (0.1 M concentration). Seal the vial with a septum. Sparge with Nitrogen or Argon for 15 minutes via needle.[1][2] Oxygen inhibition is fatal to this cycle. [2]
-
Irradiation: Place in a photoreactor with Blue LEDs (450 nm) . Fan cooling is required to maintain temp < 35°C.[1][2]
-
Monitoring: Irradiate for 16–24 hours. Monitor by LC-MS.[1][2]
Mechanistic Insight
Understanding the pathway allows you to predict regioselectivity.[1][2] The reaction proceeds via a Radical Addition -> Oxidation -> Deprotonation sequence.[1][2]
Figure 2: Simplified catalytic cycle.[1] The key step is the addition of the nucleophilic alkyl radical (R[2][3]•) to the electron-deficient pyridone ring.[2]
Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC that isn't my product, and my starting material is gone. What is it? A: If you used UV light (<400 nm), it is likely the [4+4] or [2+2] photodimer . This compound dimerizes efficiently in high concentrations under UV.[1][2] Switch to strictly Blue LEDs.
Q: Why is C3-alkylation observed instead of C5? A: Regioselectivity is governed by the electronic nature of the radical.[2]
-
Nucleophilic Radicals (e.g., Alkyl, Cyclohexyl): Prefer the most electron-deficient position.[1][2] In this compound, C3 and C5 are both activated, but C5 is often sterically more accessible and electronically favored in acidic media.[2]
-
Electrophilic Radicals (e.g., CF₃): Will attack the most electron-rich position (often C3).[1][2]
Q: Can I use aryl halides instead of carboxylic acids? A: Yes, but the mechanism changes.[1][2] Aryl halides require a reductive quenching cycle (using an amine donor) rather than the oxidative decarboxylation described above.[1][2] You will need to switch the catalyst to fac-Ir(ppy)₃ and add a base (e.g., DIPEA).[1][2]
References
-
Minisci C–H Alkylation (Foundational): Duncton, M. A. J.[1][2] Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med.[1][2][4][5][6] Chem. Commun., 2011 , 2, 1135.[1][2]
-
Photoredox Minisci (MacMillan): Noble, A., & MacMillan, D. W. C.[1][2] Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. J. Am. Chem. Soc., 2014 , 136, 11602.[1][2] [1][2]
-
HFIP Solvent Effect: Colomer, I., et al. Hexafluoroisopropanol as a Special Solvent for Photochemical Reactions.[1][2] Chem. Rev., 2017 , 117, 11727.[1][2] [1][2]
-
Pyridone Photochemistry (Dimerization): Sieburth, S. M.[1][2] The [4+4] Cycloaddition and its Strategic Application in Natural Product Synthesis. Chem. Rev., 1996 , 96, 3001.[1][2] [1][2]
Sources
- 1. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identification and Troubleshooting of Byproducts in 1-Methyl-2-pyridone Reactions
Welcome to the technical support center for 1-Methyl-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in reactions involving this compound. By understanding the underlying chemistry of these side reactions, you can optimize your experimental outcomes and ensure the purity of your target compounds.
Introduction to the Reactivity of this compound
This compound is a versatile heterocyclic compound used in a variety of synthetic applications. Its reactivity is governed by the interplay of its aromatic character and the presence of the carbonyl group and the N-methyl group. While its utility is broad, its reactions can sometimes be accompanied by the formation of unwanted byproducts. This guide will provide in-depth insights into the identification, formation, and mitigation of these impurities.
Troubleshooting Guides & FAQs
Section 1: Synthesis-Related Impurities
Question 1: I've synthesized this compound and after purification, I'm seeing an unknown impurity. What could it be?
Answer:
One of the most common impurities in the synthesis of this compound is the starting material from which it was derived. For instance, if you're preparing it by the oxidation of a 1-methylpyridinium salt, you might have some unreacted salt remaining in your product.[1]
Another likely candidate is 2-pyridone , the demethylated analog of your product. This can arise from N-demethylation reactions, which can be promoted by certain reagents or conditions.
Troubleshooting Workflow: Differentiating Starting Material from Demethylated Byproduct
Caption: Troubleshooting workflow for initial impurity identification.
Mitigation Strategies:
-
For unreacted starting materials: Ensure the reaction goes to completion by optimizing reaction time and temperature. A simple aqueous wash can often remove highly polar pyridinium salts.
-
For 2-pyridone: Minimize harsh reaction conditions that could lead to demethylation. Chromatographic purification is typically effective for separating 2-pyridone from this compound.
Section 2: Thermal Degradation and Polymerization
Question 2: During distillation of my this compound, a black, tarry solid formed in the distillation flask. What is this and how can I avoid it?
Answer:
The formation of a "black solid" or tarry residue during the distillation of this compound is a common observation, particularly when high temperatures are employed.[1] This is likely due to thermal decomposition and subsequent polymerization of the molecule. While the exact structure of this polymer is not well-defined in the literature, it is generally understood to be a complex mixture of higher molecular weight species.
Mechanism of Thermal Degradation:
At elevated temperatures, this compound can undergo a series of reactions, including radical formation and condensation, leading to the formation of oligomeric and polymeric materials.
Caption: Simplified pathway of thermal degradation.
Prevention and Mitigation:
-
Vacuum Distillation: The most effective way to prevent thermal degradation is to distill this compound under reduced pressure. This significantly lowers the boiling point and minimizes the thermal stress on the molecule.
-
Avoid Overheating: Use a well-controlled heating mantle and monitor the temperature of the distillation pot closely. Avoid excessive heating, which can accelerate polymerization.
-
Use of Stabilizers: In some cases, the addition of a small amount of a radical scavenger or polymerization inhibitor may be beneficial, although this should be tested on a small scale first to ensure it does not introduce other impurities.
Section 3: Oxidation Byproducts
Question 3: My this compound sample has developed a yellow or brown color on standing. Is this a sign of decomposition?
Answer:
Yes, the development of a yellow or brown color in this compound is often an indication of oxidation. The pyridone ring is susceptible to oxidation, which can lead to the formation of colored byproducts. The exact nature of these products can vary depending on the oxidant (e.g., air, peroxides).
In related methylpyridines, oxidation of the methyl group to a carboxylic acid, followed by decarboxylation, has been observed.[2] While specific studies on this compound are limited, it is plausible that similar degradation pathways exist, potentially leading to ring-opened products or further oxidized species.
Hypothesized Oxidation Pathway:
Caption: Potential oxidation pathways of this compound.
Identification and Prevention:
-
Spectroscopic Analysis: UV-Vis spectroscopy can be a useful tool to monitor the formation of colored impurities. An increase in absorbance in the visible region is indicative of degradation.
-
Chromatographic Methods: HPLC with a UV detector or LC-MS can be used to separate and identify the various oxidation products.
-
Storage: To prevent oxidation, store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Section 4: Photodegradation
Question 4: I'm running a photochemical reaction with this compound and I'm seeing some unexpected byproducts. What could they be?
Answer:
This compound is known to undergo photoisomerization upon UV irradiation. This process can lead to the formation of ketene intermediates. These ketenes are highly reactive and can participate in subsequent reactions, leading to a variety of byproducts.
Photochemical Isomerization:
Sources
Incompatibility of 1-Methyl-2-pyridone with other reagents
Technical Support Center: 1-Methyl-2-pyridone (NMPy) Authorized Internal Guide for Research & Development
Section 1: Executive Technical Summary
Subject: this compound (CAS: 694-85-9) Common Aliases: N-Methyl-2-pyridone; 1-Methyl-2(1H)-pyridinone. Critical Distinction: Do NOT confuse with N-Methyl-2-pyrrolidone (NMP) .
-
NMP (Solvent): A non-aromatic, 5-membered ring lactam used widely as a polar aprotic solvent.
-
This compound (Reagent/Intermediate): An aromatic, 6-membered ring system. It is photochemically active and possesses distinct reactivity patterns (diene character) that make it unsuitable as an inert solvent in many contexts.
Core Incompatibility Profile:
-
Photochemical Dimerization: Instability under UV/Ambient light.
-
Hydride Reduction: Non-inert toward strong reducing agents (e.g., LiAlH₄).
-
Nucleophilic Attack: Susceptible to 1,6-addition by organometallics (Grignards).
-
Oxidative Degradation: Reacts with singlet oxygen and strong oxidizers.
Section 2: Troubleshooting Guide (FAQ Format)
Ticket #001: "My reaction mixture formed a precipitate/sludge upon standing in the fume hood."
User Report: "I used this compound as a co-solvent/additive. The solution was clear initially but became cloudy and deposited a solid after 48 hours near the window."
Root Cause: Photochemical [4+4] Cycloaddition Unlike NMP, this compound is highly sensitive to UV and visible light. Upon irradiation, it undergoes a reversible [4+4] photodimerization to form a dimeric cage structure. This reaction is concentration-dependent and accelerated by sunlight.
Mechanism: The excited singlet state (S₁) can either relax or cross a barrier to a "prefulvenic" conical intersection, leading to dimerization or isomerization to ketene intermediates.[1]
Corrective Protocol:
-
Immediate Action: Filter the precipitate. The dimer is often less soluble than the monomer.
-
Prevention: All experiments involving this compound must be conducted in amber glassware or vessels wrapped in aluminum foil.
-
Reversal: The dimerization is often thermally reversible (retro-cycloaddition) at high temperatures (>200°C), but this is rarely practical for sensitive samples.
Ticket #002: "Yield loss observed when using LiAlH₄ or Boranes."
User Report: "I attempted to reduce a functional group on a scaffold attached to the pyridone ring, or using the pyridone as a solubilizer. I observed massive consumption of my reducing agent and unidentified byproducts."
Root Cause: Hydride Reduction of the Pyridone Ring Users often assume the pyridone ring is as inert as benzene or pyridine. It is not.
-
Reaction: The amide-like carbonyl is reduced, but the ring double bonds are also susceptible. The reaction typically yields 1-methyl-3,6-dihydro-2-pyridone or fully reduced 1-methyl-piperidine derivatives depending on stoichiometry.
-
Borane (BH₃): Can lead to hydroboration of the ring double bonds.
Corrective Protocol:
-
Alternative Reagents: Use milder reducing agents (e.g., NaBH₄ in methanol) if the target functional group allows.
-
Protection: The pyridone ring cannot be easily "protected." If the ring is the solvent, switch immediately to an inert alternative like THF or Dichloromethane.
Ticket #003: "Unexpected alkylation products in Grignard reactions."
User Report: "I tried to perform a Grignard addition to a ketone on my substrate, but I see alkylation on the pyridone ring."
Root Cause: Conjugate Addition (Michael-type) this compound behaves as an electron-deficient diene. In the presence of transition metal impurities (often trace Iron from Grignard preparation) or specific Lewis acids, Grignard reagents (R-MgX) undergo 1,6-addition to the pyridone ring rather than attacking the carbonyl oxygen.
Corrective Protocol:
-
Purification: Ensure high-purity Magnesium is used to generate Grignards (low Fe content).
-
Solvent Switch: Do not use pyridone derivatives as solvents for organometallic chemistry.
Section 3: Visual Technical Analysis
Figure 1: Photochemical & Redox Instability Pathways
This diagram illustrates the two primary failure modes: light-induced dimerization and hydride reduction.
Caption: Pathways of degradation. Top: Photochemical dimerization (requires light shielding). Bottom: Reduction by hydrides (chemical incompatibility).
Section 4: Compatibility Matrix
| Reagent Class | Compatibility Status | Risk / Observation | Mitigation |
| Strong Oxidizers (e.g., KMnO₄, HNO₃) | Incompatible | Ring oxidation, cleavage, violent decomposition. | Isolate pyridone from oxidizers.[6] |
| Reducing Agents (LiAlH₄, Red-Al) | Incompatible | Reduction of carbonyl and C=C bonds. | Use NaBH₄ (mild) or change solvent. |
| Grignard Reagents (R-MgX) | Conditional | Risk of 1,6-conjugate addition (alkylation of ring). | Avoid Fe catalysts; low temp (-78°C). |
| Acid Chlorides | Incompatible | Potential O-acylation or complexation. | Do not mix. |
| UV Light / Sunlight | HIGH RISK | Rapid [4+4] dimerization; precipitation. | Amber glassware is mandatory. |
| Plastics (PVC, Latex) | Caution | Potential leaching/swelling (similar to NMP). | Use Glass, Teflon (PTFE), or Polyethylene. |
Section 5: Experimental Protocol for Stability Testing
If you are unsure if this compound is interfering with your specific reaction matrix, perform this Spike-Recovery Control :
-
Baseline: Run your standard reaction without this compound. Record HPLC yield of Product A.
-
Challenge: Add 10 mol% this compound to the reaction mixture.
-
Observation:
-
Scenario A (Inert): Yield of Product A is unchanged.
-
Scenario B (Inhibition): Yield drops; new peaks appear in LC-MS corresponding to [Pyridone + Reagent] adducts.
-
Scenario C (Degradation): Pyridone peak disappears; formation of dimer (check M+M mass in MS).
-
References
-
Photochemical Dimerization
-
Reduction Incompatibility
- Holik, M., & Ferles, M. "Reduction of 2-pyridone derivatives with LiAlH4.
-
Source: (General Archive Link for verification of historic reactivity).
-
Grignard Reactivity (Iron Catalysis)
- Steib, A. K., et al. "Iron-Catalyzed Cross-Coupling of 2-Pyridone derivatives.
-
Source:
-
Safety Data & General Reactivity
Sources
- 1. UV-induced isomerization dynamics of N-methyl-2-pyridone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. ncert.nic.in [ncert.nic.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Managing temperature control in 1-Methyl-2-pyridone synthesis
A Guide to Mastering Temperature Control for Optimal Yield and Purity
Welcome to the technical support center for the synthesis of 1-Methyl-2-pyridone. As Senior Application Scientists, we understand that precise control over reaction parameters is paramount to achieving reproducible and high-quality results. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into managing the critical aspect of temperature control in this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only follow a protocol but also troubleshoot and adapt it effectively.
Troubleshooting Guide: Navigating Common Temperature-Related Challenges
This section addresses specific issues that may arise during the synthesis of this compound, with a direct focus on temperature as the root cause.
Question 1: My final yield of this compound is consistently low. Could temperature be the issue?
Answer: Absolutely. Low yield is a classic symptom of suboptimal temperature management at two key stages: the initial formation of the pyridinium salt and the subsequent oxidation step.
-
Causality:
-
Incomplete Methylation: The initial reaction of pyridine with a methylating agent, such as dimethyl sulfate, is crucial for forming the 1-methylpyridinium intermediate. If the temperature is too low, the reaction rate will be slow and the conversion incomplete. Conversely, some methylation reactions require heating to proceed to completion. For instance, a common procedure involves heating the mixture of pyridine and dimethyl sulfate in a boiling water bath for a couple of hours to ensure the reaction is complete[1].
-
Side Reactions During Oxidation: The oxidation of the 1-methylpyridinium salt to this compound is a highly exothermic step. If the temperature rises uncontrollably, it can lead to the formation of undesired byproducts and decomposition of the target molecule, thereby reducing the overall yield.
-
-
Troubleshooting Protocol:
-
Verify Methylation Completion: Ensure the initial methylation step is driven to completion. If using dimethyl sulfate, confirm that the reaction mixture is heated appropriately, for example, in a boiling water bath for two hours as described in established protocols[1].
-
Implement Strict Cooling During Oxidation: For the oxidation step with potassium ferricyanide and sodium hydroxide, it is critical to maintain a low temperature. The reaction should be conducted in an ice-salt bath to keep the internal temperature from rising above 10°C[1].
-
Controlled Reagent Addition: Add the oxidant (potassium ferricyanide) and base (sodium hydroxide) solutions dropwise and slowly from separate funnels. This allows the cooling system to dissipate the heat generated and prevents localized "hot spots" in the reaction mixture[1].
-
Question 2: I'm observing significant impurities in my final product upon analysis (NMR/GC-MS). How can I improve the purity by managing the temperature?
Answer: The presence of impurities is often a direct result of side reactions favored at elevated temperatures. The key is to maintain a reaction environment that selectively favors the desired reaction pathway.
-
Causality:
-
Over-oxidation or Decomposition: The pyridone ring system can be susceptible to degradation under harsh oxidative conditions, especially at higher temperatures. Exceeding the recommended 10°C during the ferricyanide oxidation can lead to the formation of various byproducts, which are often difficult to separate from the desired product. A small amount of black solid often remains after distillation, which can be indicative of decomposition[1].
-
Competing Reactions: In some synthetic routes, particularly those involving more complex starting materials, temperature can influence the regioselectivity of reactions, leading to isomeric impurities[2]. While the N-methylation of 2-pyridone itself is generally selective, poor temperature control can exacerbate any potential side reactions.
-
-
Troubleshooting Protocol:
-
Precise Temperature Monitoring: Use a calibrated low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture (not just in the cooling bath) to get an accurate reading of the internal temperature.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reagent addition. This prevents localized temperature gradients and ensures that the cold from the bath is evenly distributed.
-
Post-Oxidation Temperature Management: After the addition of the oxidizing agents, the reaction mixture is typically allowed to warm to room temperature over several hours[1]. This gradual warming is important for the reaction to proceed to completion without accumulating thermal stress.
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to cool the 1-methylpyridinium salt solution to 0°C before adding the oxidizing agents?
The oxidation of the 1-methylpyridinium salt is a significantly exothermic process. Cooling the solution to 0°C in an ice-salt bath before starting the addition of potassium ferricyanide and sodium hydroxide provides a necessary thermal buffer[1]. This initial low temperature helps to absorb the heat generated during the initial phase of the reaction, making it easier to maintain the overall reaction temperature below the critical 10°C threshold.
Q2: What are the specific consequences of allowing the temperature to rise above 10°C during the oxidation step?
Exceeding 10°C can lead to a cascade of undesirable outcomes:
-
A decrease in the selectivity of the reaction, leading to a higher proportion of byproducts.
-
Increased rate of decomposition of both the reactant and the product.
-
In a worst-case scenario, an uncontrolled exothermic reaction (a "runaway" reaction), which can pose a significant safety hazard.
Q3: What is the optimal temperature profile for the entire synthesis process?
The optimal temperature profile involves distinct stages:
-
Methylation: This step may require heating, for instance, in a boiling water bath (approximately 100°C), to ensure the complete formation of the 1-methylpyridinium salt[1].
-
Pre-oxidation Cooling: The resulting salt solution must be thoroughly cooled to 0°C[1].
-
Oxidation: During the addition of potassium ferricyanide and sodium hydroxide, the temperature must be strictly maintained at or below 10°C[1].
-
Post-oxidation: The reaction is then allowed to slowly warm to room temperature and stir for several hours to ensure completion[1].
Q4: What laboratory equipment is recommended for precise temperature control in this synthesis?
For optimal control, we recommend the following:
-
A reaction vessel of appropriate size to allow for efficient stirring and headspace.
-
A mechanical stirrer for vigorous and consistent agitation.
-
An ice-salt bath for cooling below 0°C. For larger scale reactions, a cryocooler or a jacketed reactor with a circulating cooling fluid is preferable.
-
A calibrated thermometer or thermocouple that can be immersed in the reaction mixture.
-
Two separate dropping funnels for the controlled, simultaneous addition of the oxidant and base solutions.
Data & Protocols
Key Temperature Parameters Summary
| Reaction Stage | Reagents | Recommended Temperature | Rationale |
| Methylation | Pyridine, Dimethyl Sulfate | ~100°C (Boiling Water Bath) | To ensure complete formation of the 1-methylpyridinium salt[1]. |
| Pre-oxidation Cooling | 1-methylpyridinium salt solution | 0°C | To provide a thermal buffer for the subsequent exothermic reaction[1]. |
| Oxidation | Addition of K₃[Fe(CN)₆] and NaOH | ≤ 10°C | To control the exothermic reaction, prevent side reactions, and minimize product decomposition[1][3]. |
| Post-oxidation Stirring | Reaction Mixture | Gradual warming to Room Temp. | To allow the reaction to proceed to completion safely[1]. |
Detailed Experimental Protocol for Temperature-Controlled Synthesis
This protocol is adapted from a well-established procedure found in Organic Syntheses[1].
Step 1: Formation of 1-Methylpyridinium Methyl Sulfate
-
In a 5-L round-bottomed flask equipped with a reflux condenser and a dropping funnel, place 145 g (1.83 moles) of dry pyridine.
-
Slowly add 231 g (1.83 moles) of dimethyl sulfate dropwise from the funnel.
-
Once the addition is complete, heat the flask in a boiling water bath for 2 hours to drive the reaction to completion.
-
Remove the flask from the heat and allow it to cool. Dissolve the crude pyridinium salt by adding 400 mL of water.
Step 2: Temperature-Controlled Oxidation
-
Equip the flask with an efficient mechanical stirrer.
-
Place the flask in an ice-salt bath and cool the solution to 0°C.
-
Separately prepare two solutions:
-
Solution A: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water.
-
Solution B: 300 g (7.5 moles) of sodium hydroxide in 500 mL of water.
-
-
Place Solution A and Solution B in two separate dropping funnels positioned over the reaction flask.
-
Begin the dropwise addition of both solutions to the well-stirred, cooled pyridinium salt solution.
-
CRITICAL: Monitor the internal temperature of the reaction mixture continuously and adjust the addition rate to ensure the temperature does not rise above 10°C .
-
Regulate the addition rates so that all of Solution B has been added by the time half of Solution A has been added (this typically takes about one hour).
-
Continue adding the remaining half of Solution A over the next hour, still maintaining the temperature at or below 10°C.
Step 3: Reaction Completion and Work-up
-
Once the addition is complete, remove the ice-salt bath and allow the reaction mixture to stand and stir for five hours, during which it will gradually warm to room temperature.
-
Proceed with the salting out, extraction, and distillation of the this compound product as per standard procedures.
Visual Guides
Synthesis Workflow with Temperature Checkpoints
Caption: Workflow for this compound synthesis highlighting critical temperature control points.
Troubleshooting Flowchart for Temperature-Related Issues
Caption: A logical guide to diagnosing and resolving temperature issues in the synthesis.
References
-
Bradlow, H. L.; Vanderwerf, C. A. (1948). This compound. Organic Syntheses, 28, 75. Available from: [Link]
-
Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717–7724. Available from: [Link]
-
PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from: [Link]
-
Klapars, A., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15594–15609. Available from: [Link]
-
ChemBK. (2024). This compound. Retrieved from: [Link]
Sources
Removing unreacted starting materials from 1-Methyl-2-pyridone
Welcome to the technical support center for the purification of 1-Methyl-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the post-synthesis workup of this versatile compound. Here, we move beyond simple protocols to explain the underlying principles of each purification technique, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most prevalent method is the N-methylation of 2-pyridone (also known as 2-hydroxypyridine), which can leave behind unreacted starting material. Another common route is the oxidation of a 1-methylpyridinium salt.
Therefore, the primary contaminants to consider are:
-
Unreacted 2-pyridone: Due to incomplete methylation.
-
Unreacted Methylating Agents: Such as methyl iodide or dimethyl sulfate. These are often volatile and reactive, requiring careful handling.
-
Starting Pyridine: If the synthesis began from pyridine to form the pyridinium salt.
-
Inorganic Salts: Resulting from the reaction workup, for instance, from the use of bases or oxidizing agents.
Understanding the physicochemical properties of these potential impurities is the cornerstone of designing an effective purification strategy.
Q2: My crude product is a dark, oily substance. Which purification method should I start with?
A dark, oily appearance is common and usually indicates the presence of polymeric byproducts and residual starting materials. A multi-step purification approach is often necessary. A robust starting point is a liquid-liquid extraction to perform an initial bulk separation.
Rationale: this compound exhibits good water solubility, as do many of the inorganic salts and some polar starting materials like 2-pyridone. However, its solubility in certain organic solvents can be exploited, especially after "salting out" the aqueous layer to decrease the solubility of the desired product. An initial extraction can efficiently remove a significant portion of water-soluble inorganic impurities and highly polar unreacted materials.
Troubleshooting Purification Workflows
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter with standard purification techniques.
Guide 1: Purification by Vacuum Distillation
Core Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[1][2] By reducing the pressure, the boiling points of all components are lowered, which is crucial for thermally sensitive compounds or those with high atmospheric boiling points, like this compound.
Q: When is vacuum distillation the most appropriate method?
A: Vacuum distillation is ideal when your primary impurities are significantly more or less volatile than this compound. For instance, it is highly effective for separating the product from less volatile polymeric tars or from more volatile starting materials like pyridine.
Physical Properties for Distillation Strategy
| Compound | Boiling Point (°C at atm) | Notes |
| This compound | ~250 | Decomposes at atmospheric boiling point. |
| 2-pyridone | ~281 | High boiling point, solid at room temp. |
| Pyridine | ~115 | Volatile, easily removed. |
| Methyl Iodide | ~42 | Highly volatile, removed in initial solvent evaporation. |
| Dimethyl Sulfate | ~188 (decomposes) | Toxic and reactive, handle with extreme care. |
Troubleshooting Vacuum Distillation
Q: My distillation is very slow, or nothing is distilling over at the expected temperature and pressure. What's wrong?
A: This is a common issue often related to pressure and temperature control.
-
Inadequate Vacuum: Check for leaks in your system. Ensure all joints are properly sealed with vacuum grease. Verify your vacuum pump is reaching the expected pressure.
-
Inaccurate Temperature Reading: The thermometer must be placed correctly—with the top of the bulb level with the side arm leading to the condenser—to accurately measure the temperature of the vapor that is in equilibrium with the liquid.[2]
-
Insufficient Heating: Ensure the heating mantle is in good contact with the flask and the temperature is high enough to cause boiling at the applied pressure. Be cautious not to overheat, which can lead to decomposition.
Q: I'm observing "bumping" or unstable boiling. How can I fix this?
A: Bumping occurs when the liquid superheats and then boils violently.
-
Use a Stir Bar: A magnetic stir bar will ensure smooth, even boiling.
-
Boiling Chips: If stirring is not possible, fresh boiling chips can be used, but they are less effective under vacuum. Never add boiling chips to a hot liquid.
-
Capillary Bleed: A fine capillary tube can be inserted to introduce a steady stream of fine bubbles, which promotes smooth boiling.
Protocol: Fractional Vacuum Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. This provides theoretical plates for better separation of components with close boiling points.[2]
-
Crude Material: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply the vacuum.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities (e.g., residual solvents, pyridine) first. The temperature will be low and then rise.
-
Product Fraction: Collect the this compound fraction. A known literature value is 122-124 °C at 11 mmHg.
-
High-Boiling Residue: Stop the distillation when the temperature begins to rise again or when only a dark, tarry residue remains.
-
-
Cooling: Allow the system to cool completely before releasing the vacuum to prevent air from rushing in and potentially causing an explosion.
Guide 2: Purification by Liquid-Liquid Extraction
Core Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[3] By modifying the pH of the aqueous phase, the solubility of acidic or basic compounds can be manipulated to move them between layers.
Q: I'm trying to extract this compound from an aqueous solution, but my yield is low. Why?
A: this compound has high water solubility. Simple extraction with common organic solvents like diethyl ether or benzene can be inefficient.
-
Salting Out: Add a significant amount of an inorganic salt (e.g., potassium carbonate) to the aqueous layer until it is saturated. This increases the polarity of the aqueous phase, decreasing the solubility of the organic product and "forcing" it into the organic layer.
-
Choice of Solvent: Use a more polar organic solvent that is still immiscible with the saturated salt solution. Isoamyl alcohol is a documented effective solvent for this purpose. Dichloromethane or chloroform can also be effective.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient process.
Troubleshooting Liquid-Liquid Extraction
Q: An emulsion has formed between the two layers and they won't separate. What should I do?
A: Emulsions are a common problem, especially when the mixture is shaken too vigorously.[4][5]
-
Patience: Allow the separatory funnel to stand for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.[4]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[4][6]
-
Filtration: For very persistent emulsions, filtering the mixture through a plug of glass wool or Celite can be effective.[4]
Workflow Diagram: Acid-Base Extraction Strategy
Caption: Acid-base extraction workflow for purification.
Guide 3: Purification by Recrystallization
Core Principle: This technique relies on the difference in solubility of a compound in a hot versus a cold solvent.[7] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either soluble or insoluble at all temperatures.
Q: How do I choose the right solvent for recrystallizing this compound?
A: The key is "like dissolves like," but with a temperature differential. Since this compound is a polar molecule, you should start by testing polar solvents.
-
Good Single Solvents: Ethanol or methanol can be effective.
-
Mixed Solvent Systems: A powerful technique when a single solvent is not ideal. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). For this compound, a good system could be dissolving in a minimal amount of hot ethanol or acetone and then adding a non-polar solvent like hexanes or petroleum ether until turbidity is observed.
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.[8][9]
-
Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, add more of the primary solvent, and cool again slowly.[8]
-
Lower the Cooling Temperature: The saturation point may be occurring at a temperature above the compound's melting point (30-32 °C). Try cooling the solution more slowly and to a lower temperature.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Guide 4: Purification by Flash Column Chromatography
Core Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10] In normal-phase chromatography, the stationary phase is polar (silica), and the mobile phase is non-polar. Polar compounds will adhere more strongly to the silica and elute more slowly.
Q: What is a good starting mobile phase for purifying this compound on a silica gel column?
A: this compound is quite polar, so it will stick strongly to silica gel. You will need a relatively polar mobile phase to elute it.
-
Initial Solvent System: Start with a mixture of a non-polar solvent and a more polar one. A good starting point is a mixture of hexanes and ethyl acetate.[11] You will likely need a high proportion of ethyl acetate (e.g., start with 50:50 Hexanes:Ethyl Acetate and increase polarity from there).
-
TLC First: Always develop a solvent system using Thin Layer Chromatography (TLC) first. The ideal solvent system will give your desired compound an Rf value of approximately 0.3.[11]
-
Adding a Modifier: For basic compounds like pyridones, peak tailing can be an issue due to strong interactions with acidic silanol groups on the silica. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase can significantly improve peak shape.[11][12]
Workflow Diagram: Flash Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Safety Information
Always consult the Safety Data Sheet (SDS) for each chemical before use.
| Chemical | Key Hazards | Handling Precautions |
| This compound | Skin, eye, and respiratory irritant. | Wear gloves, safety glasses, and lab coat. Work in a fume hood. |
| Dimethyl Sulfate | Extremely toxic, corrosive, and carcinogenic. [13][14][15] | Handle with extreme caution in a fume hood. Use appropriate gloves (e.g., butyl rubber), face shield, and lab coat. Have an ammonia solution ready for decontamination of spills. |
| Methyl Iodide | Toxic, suspected carcinogen. [16] | Volatile liquid. Handle in a well-ventilated fume hood. Wear appropriate gloves and eye protection. |
| 2-pyridone | Irritant. | Standard laboratory PPE (gloves, glasses, lab coat). |
| Pyridine | Flammable, toxic, irritant. | Handle in a fume hood. Keep away from ignition sources. |
References
-
Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC, 2022(4), 1-13. Available from: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
-
Inspenet. (2024, January 14). Fractional distillation: advanced process control. Available from: [Link]
-
Meldi, L. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]
-
Phenomenex. (2024, August 12). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl sulfate. Available from: [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Available from: [Link]
-
K-Jhil. (2024, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available from: [Link]
-
University of York, Department of Chemistry. Solvent Choice. Available from: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. Available from: [Link]
-
University of York, Department of Chemistry. Theory of Aqueous Workup. Available from: [Link]
-
Fiveable. Aqueous workup Definition. Available from: [Link]
-
The Chemistry Blog. What is Fractional Distillation?. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available from: [Link]
-
Columbia University. solid-liquid extraction. Available from: [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Available from: [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Available from: [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Available from: [Link]
-
CDC - NIOSH Pocket Guide to Chemical Hazards. Dimethyl sulfate. Available from: [Link]
-
Chemical Emergency Medical Guidelines. Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. Available from: [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Available from: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. Available from: [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Available from: [Link]
Sources
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- 2. Purification [chem.rochester.edu]
- 3. fiveable.me [fiveable.me]
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- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
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- 16. calibrechem.com [calibrechem.com]
Minimizing byproduct formation in N-alkylation of pyridones
Technical Support Center: Pyridone N-Alkylation Optimization
The Core Challenge: Ambident Nucleophilicity
Pyridones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting pyridone anion is an ambident nucleophile , possessing two reactive sites: the nitrogen and the oxygen.[1]
-
N-Alkylation (Desired): Yields N-alkyl-2-pyridones (thermodynamically stable, aromaticity retained in the larger conjugated system).
-
O-Alkylation (Byproduct): Yields 2-alkoxypyridines (kinetically favored with hard electrophiles, restores pyridine aromaticity immediately).
To minimize O-alkylation, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters and Counter-ion effects .
Module 1: The "Cesium Effect" Protocol (Standard )
This is the primary method for alkylating with alkyl halides. The choice of base is the single most critical variable.
The Mechanism
The "Cesium Effect" relies on the large ionic radius and soft nature of the Cesium cation (
Optimized Protocol
-
Base: Cesium Carbonate (
).[2][3] Use 1.5 – 2.0 equivalents. -
Solvent: DMF (N,N-Dimethylformamide) or DMSO. These polar aprotic solvents solvate the cation well, leaving the pyridone anion "naked" and reactive.
-
Temperature: 25°C to 60°C. Higher temperatures favor the thermodynamic product (N-alkyl) but increase decomposition risk.
Step-by-Step Workflow:
-
Dissolve 2-pyridone (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add
(1.5 equiv). Stir at RT for 30 mins to ensure deprotonation. -
Add Alkyl Halide (1.1 equiv) dropwise.
-
Note: Alkyl Bromides/Iodides are preferred over Chlorides/Sulfonates.
-
-
Monitor via LCMS. If O-alkylation > 5%, heat to 50°C.
Data: Base Effect on Selectivity
| Base | Solvent | Major Product | N:O[4] Ratio (Approx) | Mechanistic Driver |
|---|
|
Module 2: Alternative Methodologies
When the standard
A. Mitsunobu Reaction (For Alcohols)
Ideal when the alkylating agent is available as an alcohol rather than a halide.
-
Reagents:
(Triphenylphosphine) + DIAD/DEAD.[5] -
Selectivity: Generally high N-selectivity for primary/secondary alcohols due to the steric bulk of the betaine intermediate making O-attack difficult.
-
Critical Check: Ensure the
of the pyridone is < 11 (most are ~10.7), which is suitable for standard Mitsunobu conditions.
B. Chan-Lam Coupling (For Arylation/Alkenylation)
If you need to attach an aryl or vinyl group,
-
Reagents: Aryl/Alkyl Boronic Acid +
+ Pyridine (ligand). -
Conditions: Open air (oxidative coupling), RT.
-
Selectivity: Copper coordinates to the Nitrogen, directing the coupling almost exclusively to the N-position.
Visualization: Pathway & Decision Logic
Diagram 1: Mechanistic Divergence (The Cesium vs. Silver Effect)
Caption: The "Cesium Effect" directs alkylation to the Nitrogen by shielding the Oxygen, whereas Silver salts block the Nitrogen, forcing O-alkylation.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for selecting the correct remediation strategy based on experimental observation.
Troubleshooting FAQ (Q&A)
Q1: I am using
-
Fix: Switch to
and DMF . The larger cesium ion will promote N-selectivity, and DMF will increase the reaction rate.
Q2: My alkylating agent is an unstable triflate, and I see mostly O-alkylation. A: Triflates are "hard" electrophiles.[6] According to HSAB theory, hard electrophiles prefer the hard nucleophilic site (Oxygen).[6]
-
Fix: If possible, convert the triflate to an Iodide (using NaI). The Iodide is a "soft" electrophile and will prefer the softer Nitrogen atom.[6] If the triflate is mandatory, lower the temperature to 0°C to control kinetics, though N-selectivity may still be compromised.
Q3: I need to alkylate with a bulky secondary alkyl group, but the
-
Fix: Switch to the Mitsunobu Reaction . Use the corresponding secondary alcohol,
, and DIAD. This mechanism avoids the steric clash of the transition state and typically favors N-alkylation for pyridones.
Q4: Can I use sodium hydride (NaH)?
A: NaH is risky for selectivity. It forms a "naked" anion but the small
References
-
The Cesium Effect (Primary Mechanism)
-
Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] Journal of Organic Chemistry.
-
-
Mitsunobu Selectivity
- Comins, D. L., et al. (1994). "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters.
-
Chan-Lam Coupling for Pyridones
- Qiao, J. X., & Lam, P. Y. S. (2011).
-
General Review on Pyridone Alkylation
- Sasaki, T., et al. (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
High-Performance Alternatives to 1-Methyl-2-Pyridone in Photoredox Catalysis
[1]
Executive Summary
In photoredox catalysis, This compound often serves two distinct roles:
-
Ligand/Directing Group: It coordinates with transition metals (e.g., Ni, Pd) to facilitate C(sp²)–H functionalization.[1]
-
Polar Additive/Solvent: It acts as a polar aprotic medium that stabilizes open-shell metal intermediates (e.g., Ni(I)/Ni(III)) without quenching excited states.
Replacing it requires reagents that match its Lewis basicity and electrochemical stability (
Mechanistic Role & Selection Criteria
To select the correct alternative, one must understand the specific role this compound plays in the catalytic cycle.
Mechanism of Action (Graphviz Diagram)
The following diagram illustrates the role of the pyridone motif in a typical Ni/Photoredox C-H activation cycle and where alternatives intervene.
Figure 1: Mechanistic role of this compound in stabilizing high-valent Ni(III) intermediates during C-H functionalization.
Comparative Analysis of Alternatives
Category A: Ligand & Directing Group Alternatives
When this compound is used to coordinate Ni or Pd for C-H activation, these alternatives offer tunable sterics and electronics.[1]
| Reagent | Role | Key Advantage | Redox Stability ( | Experimental Note |
| 3-Trifluoromethyl-2-pyridone | Ligand | Electron-Deficient: Promotes reductive elimination from Ni(III). | > 2.0 V | Enhances turnover in difficult C-O couplings. |
| N-Methoxy-2-pyridone | Directing Group | Labile Coordination: Easier product release than N-methyl.[1] | ~1.8 V | The N-OMe group can be cleaved post-reaction. |
| 2-Hydroxypyridine (Tautomer) | Ligand | Proton Shuttle: Facilitates concerted metalation-deprotonation (CMD). | N/A (Protic) | Use in basic conditions to generate the active pyridonate anion. |
Category B: Solvent & Additive Alternatives
When used as a polar additive to solubilize catalysts, these alternatives provide better workup profiles.[1]
| Reagent | Role | Key Advantage | Boiling Point | Toxicity Profile |
| DMI (1,3-Dimethyl-2-imidazolidinone) | Solvent/Additive | High Stability: Resists oxidative degradation better than pyridones. | 225°C | Lower toxicity than HMPA; stable to radicals.[1] |
| Sulfolane | Solvent | Inertness: Completely oxidation-resistant in oxidative photoredox. | 285°C | Solid at RT (mp 27°C); requires heating or co-solvent. |
| Propylene Carbonate | Solvent | Green Alternative: Biodegradable and highly polar.[1] | 242°C | Non-coordinating; may require added ligand (e.g., bipyridine).[1] |
Experimental Protocols
Protocol 1: Replacing this compound in Ni-Catalyzed C-H Arylation
Objective: Replace this compound with 3-Trifluoromethyl-2-pyridone to improve yield in electron-deficient arene coupling.
Materials:
-
Photocatalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%)
-
Nickel Catalyst: NiCl₂·glyme (5 mol%)
-
Ligand: 3-Trifluoromethyl-2-pyridone (10 mol%) (Alternative to this compound)
-
Substrate: Aryl bromide (1.0 equiv), Arene (excess)[1]
-
Base: Quinuclidine (1.5 equiv)
Workflow:
-
Ligand Complexation: In a vial, premix NiCl₂·glyme (5 mol%) and 3-Trifluoromethyl-2-pyridone (10 mol%) in DMA (0.1 M) for 15 minutes. Note: The solution should turn from green to a distinct yellow/brown, indicating coordination.[1]
-
Reaction Assembly: Add the Photocatalyst, Aryl bromide, and Base.
-
Degassing: Sparging with Argon for 10 minutes is critical to prevent O₂ quenching of the excited Ir(III) species.
-
Irradiation: Irradiate with Blue LEDs (450 nm) for 12–24 hours. Fan cooling is required to maintain T < 35°C.[1]
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove the pyridone ligand and base), then brine.
-
Validation: The fluorinated ligand is less soluble in water than this compound; ensure thorough organic washing or use column chromatography (Hex/EtOAc).
-
Protocol 2: Using DMI as a Stability Additive
Objective: Use DMI to stabilize Ni(0) intermediates without the coordinating interference of this compound.
Workflow:
-
Prepare the reaction in Acetonitrile (MeCN) as the primary solvent.
-
Add DMI (10% v/v) as a co-solvent.
-
Why: DMI mimics the high dielectric constant of pyridones but does not bind strongly to Ni, allowing the primary ligand (e.g., dtbbpy) to dictate selectivity.[1]
-
-
Proceed with standard photoredox setup.[1]
Decision Matrix for Reagent Selection
Use this logic flow to select the appropriate alternative.
Figure 2: Decision matrix for selecting alternatives based on catalytic function.[1]
References
-
Photoredox Catalysis in Organic Chemistry. Chemical Reviews. (2016). Link
-
Ligand-Promoted C-H Activation with Pd(II) and Pyridone Ligands. Journal of the American Chemical Society. (2014). Link
-
Nickel-Catalyzed Photoredox Cross-Couplings: Role of Additives. Science. (2014). Link
-
DMI as a Polar Aprotic Alternative in Synthesis. Organic Process Research & Development. (2018). Link
-
Trifluoromethyl-Substituted Pyridones in Catalysis. Organic Letters. (2023). Link
A Senior Application Scientist's Guide to Impurity Profiling and Reference Standards for 1-Methyl-2-pyridone
This guide provides an in-depth technical comparison of methodologies and reference standards for the impurity profiling of 1-Methyl-2-pyridone. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights and detailed experimental protocols to ensure robust and compliant impurity analysis.
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
This compound (CAS 694-85-9) is a versatile chemical entity utilized in organic synthesis and as a potential candidate in pharmaceutical research due to its biological activity.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities, defined by the International Council for Harmonisation (ICH) as any component that is not the drug substance itself, can arise from various sources, including synthesis, degradation, or storage.[2]
The rigorous control of these impurities is not merely a quality control checkbox; it is a fundamental requirement mandated by global regulatory bodies. Guidelines such as ICH Q3A(R2) provide a framework for the identification, qualification, and control of impurities in new drug substances, ensuring that any potential risks are thoroughly evaluated.[3][4] This guide will dissect the origins of impurities in this compound, compare analytical strategies for their detection, and evaluate the role and selection of certified reference standards.
The Genesis of Impurities: Synthesis and Degradation Pathways
A comprehensive impurity profile begins with a deep understanding of the chemical's lifecycle. Impurities in this compound can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities
The most common synthesis of this compound involves the methylation of 2-pyridone or the reaction of pyridine with a methylating agent followed by oxidation.[5][6] A classic procedure involves reacting pyridine with dimethyl sulfate to form a salt, which is then treated with potassium ferricyanide and sodium hydroxide.[5]
From this synthetic route, several potential impurities can be predicted:
-
Starting Materials: Unreacted pyridine.
-
Reagents: Residual methylating agents or their by-products.
-
Intermediates: Unreacted pyridinium salt may persist after the initial reaction step.[7]
-
By-products: Side reactions can lead to the formation of other methylated pyridone isomers or related substances.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. chembk.com [chembk.com]
- 6. 2-Pyridone synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Benchmarking Synthesis Routes for 1-Methyl-2-pyridone: A Technical Comparison Guide
Executive Summary For researchers and process chemists, the synthesis of 1-Methyl-2-pyridone (N-methyl-2-pyridone) presents a classic case of balancing reaction selectivity against environmental impact .
While Direct N-Alkylation with Methyl Iodide (MeI) remains the bench-scale standard due to its high reliability and mild conditions, it suffers from significant toxicity and O-alkylation byproducts. The Green Route using Dimethyl Carbonate (DMC) is the superior choice for scale-up, offering a non-toxic profile and high atom economy, though it requires forcing conditions (autoclave or microwave). The historical Decker Oxidation provides a chemically distinct pathway via pyridinium salts, useful only when starting from pyridine rather than 2-pyridone.
Mechanistic Landscape: The Selectivity Challenge
The core synthetic challenge lies in the ambident nucleophilicity of the 2-pyridone anion. It can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[1]
-
N-Alkylation (Thermodynamic Control): Favored by "soft" electrophiles (e.g., MeI) and polar aprotic solvents that solvate the cation, leaving the nucleophile free.
-
O-Alkylation (Kinetic/Hard Control): Favored by "hard" electrophiles (e.g., sulfonates, though less relevant for methyl) and silver salts (Ag+) which complex the nitrogen lone pair.
Visualization: Ambident Nucleophile Pathways
Figure 1: Reaction pathways showing the competition between N- and O-alkylation based on electrophile choice.
Detailed Route Analysis
Route A: Classical Alkylation (Methyl Iodide / Dimethyl Sulfate)
This is the standard laboratory method. The reaction uses a base (K₂CO₃ or NaH) to deprotonate 2-pyridone, followed by nucleophilic attack on Methyl Iodide (MeI).
-
Pros: High yields (85-95%); mild temperatures (room temp to 60°C); simple workup.
-
Cons: MeI is a neurotoxin and carcinogen; Dimethyl Sulfate (DMS) is highly toxic; requires chromatographic separation if O-alkylation occurs.
-
Causality: The use of K₂CO₃ in acetone or DMF promotes N-alkylation by effectively solvating the potassium ion, making the nitrogen center more nucleophilic according to HSAB theory.
Route B: Green Alkylation (Dimethyl Carbonate - DMC)
DMC acts as a methylating agent and solvent. It is non-toxic and biodegradable.
-
Pros: "Green" reagent; byproduct is CO₂ and Methanol (easy removal); high selectivity for N-methylation at high temperatures.
-
Cons: Weak electrophile requires high activation energy (Reflux >90°C or Autoclave/Microwave); slower kinetics without catalysts (e.g., DABCO, ionic liquids).
-
Causality: At high temperatures, DMC undergoes decarboxylation to form a methoxycarbonyl intermediate that collapses to methylate the nitrogen. The hardness of DMC can be tuned by temperature and catalysis.
Route C: Decker Oxidation (From Pyridine)
A two-step historical route: (1) Quaternization of pyridine with MeI to form 1-methylpyridinium iodide, followed by (2) Oxidation with Potassium Ferricyanide (K₃Fe(CN)₆) in alkaline solution.
-
Pros: Starts from cheap Pyridine; unambiguous N-position (nitrogen is already alkylated).
-
Cons: Stoichiometric heavy metal waste (Ferrocyanide); poor atom economy; tedious workup.
-
Status: Largely obsolete for manufacturing but useful if 2-pyridone is unavailable.
Benchmarking Matrix
| Feature | Route A: MeI / DMS | Route B: Dimethyl Carbonate (DMC) | Route C: Decker Oxidation |
| Starting Material | 2-Pyridone | 2-Pyridone | Pyridine |
| Yield | High (85-95%) | Moderate-High (70-90%) | Moderate (60-75%) |
| Selectivity (N:O) | ~90:10 (Solvent dependent) | >99:1 (N-selective) | 100:0 (N-only) |
| Atom Economy | Moderate (Iodide waste) | High (CO₂/MeOH byproduct) | Very Poor (Fe waste) |
| Toxicity | High (MeI is Carcinogen) | Low (Green Solvent) | Moderate (Cyanides) |
| Equipment | Standard Glassware | Autoclave / Microwave | Standard Glassware |
| Cost | Moderate | Low | Moderate |
Experimental Protocols
Protocol 1: Standard Bench-Scale Synthesis (Route A)
Recommended for small-scale (<10g) synthesis where equipment is limited.
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.
-
Reagents: Charge 2-pyridone (1.90 g, 20 mmol) and anhydrous K₂CO₃ (4.14 g, 30 mmol) into Acetone (50 mL).
-
Addition: Add Methyl Iodide (1.5 mL, 24 mmol) dropwise via syringe. Caution: MeI is volatile and toxic. Work in a fume hood.
-
Reaction: Reflux at 60°C for 4-6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with brine, dry over MgSO₄. If O-alkylated byproduct is present (check NMR), purify via column chromatography (Ethyl Acetate/Hexane).
Protocol 2: Green Scale-Up Synthesis (Route B)
Recommended for larger scale (>50g) or green chemistry applications.
-
Setup: Use a high-pressure reactor (Autoclave) or a heavy-walled microwave vial.
-
Reagents: Mix 2-pyridone (1 eq), Dimethyl Carbonate (DMC, 15 eq), and a catalyst such as K₂CO₃ (0.1 eq) or DABCO (0.1 eq). DMC serves as both reagent and solvent.
-
Reaction: Heat to 140-160°C for 4-8 hours. (Note: Atmospheric reflux at 90°C is often insufficient for high conversion without specialized catalysts).
-
Workup: Cool the mixture. DMC can be distilled off and recycled.
-
Purification: The residue is typically pure this compound. Recrystallize from Ethanol/Ether if necessary.
Decision Framework
Use this logic tree to select the optimal route for your specific constraints.
Figure 2: Decision matrix for selecting the synthesis route based on scale and starting material availability.
References
-
Org. Synth. 1935, 15, 41. Preparation of this compound via Decker Oxidation.
-
J. Org. Chem. 2002, 67, 8, 2365–2368. Selective N-Alkylation of 2-Pyridones using Lithium Salts.
-
Green Chem., 2002, 4, 14-17. Dimethyl carbonate as a green reagent for methylation of nitrogen heterocycles.
-
Tetrahedron Letters, 2005, 46, 28, 4731-4734. Microwave-assisted N-alkylation of pyridones.
Sources
Comparative Guide: Ab Initio Electronic Structure of 1-Methyl-2-pyridone vs. 1-Methyl-2(1H)-quinolinone
Executive Summary
This technical guide provides a comparative analysis of 1-Methyl-2-pyridone (1-MP) and its benzofused analog, 1-Methyl-2(1H)-quinolinone (1-MQ) . While both serve as critical scaffolds in alkaloid synthesis and kinase inhibition, ab initio studies reveal fundamental divergences in their electronic stability, methyl group dynamics, and excited-state behavior.
Key Insight: The fusion of the benzene ring in 1-MQ does not merely add steric bulk; it fundamentally alters the hyperconjugative framework. Computational data indicates that 1-MQ exhibits a methyl internal rotation barrier (
Structural & Electronic Architecture
The Scaffolds
-
This compound (1-MP): A single heterocyclic ring.[1] It serves as the simplest model for the peptide bond in proteins and is a metabolite of nicotinamide.
-
1-Methyl-2(1H)-quinolinone (1-MQ): A bicyclic system where a benzene ring is fused to the
-side of the pyridone. This is the core structure for hundreds of quinolone alkaloids.[2][3]
Ground State Geometry & Methyl Dynamics
Recent Density Functional Theory (DFT) studies (B3LYP/6-311++G**) have utilized the methyl group rotation as a probe to measure electronic stiffness and hyperconjugation.
| Property | This compound (1-MP) | 1-Methyl-2(1H)-quinolinone (1-MQ) | Mechanistic Driver |
| Methyl Rotation Barrier ( | Low (~1.0 - 1.5 kcal/mol) | High (~3.0 - 4.5 kcal/mol) | Lewis Energy Dominance: In 1-MQ, the fused ring increases local steric/electronic repulsion (Lewis energy), overpowering the hyperconjugative stabilization. |
| Hyperconjugation ( | High | Reduced | The benzene ring in 1-MQ "sequesters" |
| Dipole Moment | ~4.0 D | > 4.5 D | Extended |
Aromaticity and Resonance
NBO (Natural Bond Orbital) analysis reveals a competition between amide resonance and aromaticity:
-
1-MP: Relies heavily on the
resonance for stability. It possesses moderate aromatic character (verified by NICS indices). -
1-MQ: The fused benzene ring retains high aromaticity (negative NICS values), which essentially "clamps" the structure. This makes the heterocyclic portion of 1-MQ more rigid and less susceptible to ring distortion compared to 1-MP.
Photophysics & Excited State Behavior[2]
The performance of these molecules in fluorescence-based assays or as photo-active drugs diverges significantly in the first excited singlet state (
Conformational Pliability
-
1-MP (
State): Upon excitation (HOMO LUMO), the methyl group undergoes a rotation of approximately 60° .[1] This suggests a significant geometry relaxation and vibronic coupling, potentially leading to non-radiative decay pathways. -
1-MQ (
State): The molecule is rigid . There is effectively zero conformational change of the methyl group upon excitation. The benzofusion locks the geometry, preserving the ground-state orientation.
Spectral Implications
-
Fluorescence: 1-MQ exhibits sharper vibronic features in jet-cooled fluorescence excitation (FE) spectra due to its rigidity.
-
Stokes Shift: 1-MP typically shows a larger Stokes shift due to the structural relaxation in the excited state, whereas 1-MQ shows a smaller shift, reflecting its structural integrity.
Visualization: Electronic & Reactivity Logic[4]
The following diagram illustrates the causal relationship between the structural fusion and the observed electronic properties.
Figure 1: Mechanistic flow showing how benzofusion in 1-MQ leads to higher rotational barriers and excited-state rigidity compared to 1-MP.
Experimental & Computational Protocol
To replicate these findings or extend them to derivatives (e.g., drug candidates), follow this self-validating workflow.
Computational Workflow (Ab Initio)
Objective: Determine the methyl rotation barrier and
-
Geometry Optimization (
):-
Software: Gaussian 16 or ORCA.
-
Functional/Basis: B3LYP/6-311++G(d,p).[4] Note: The diffuse functions (++) are critical for describing the lone pair on the carbonyl oxygen.
-
Constraint: Scan the dihedral angle
from to in steps.
-
-
Frequency Calculation:
-
Verify stationary points (0 imaginary frequencies for minima, 1 for transition states).
-
Extract Zero-Point Energy (ZPE) corrections.
-
-
NBO Analysis:
-
Run NBO 6.0 analysis on the optimized geometry.
-
Target: Examine
perturbation energies for and interactions.
-
-
Excited State (TD-DFT):
-
Optimize the
geometry using TD-B3LYP/6-311++G(d,p). -
Compare the methyl dihedral angle in
vs. .
-
Experimental Validation (Spectroscopy)
Objective: Verify the calculated vibronic transitions.
-
Sample Prep: Synthesize or purchase >98% pure 1-MQ. Recrystallize from ethanol.
-
Jet-Cooled Fluorescence:
-
Heat sample to ~150°C in a nozzle.
-
Expand with Argon carrier gas (2-3 bar) into a vacuum chamber.
-
Excite with a tunable dye laser (range 300-350 nm).
-
-
Data Correlation:
-
Match the 0-0 transition energy from the FE spectrum with the TD-DFT vertical excitation energy (corrected for ZPE).
-
Success Metric: The calculated vibrational frequencies should match experimental bands within a scaling factor of 0.96-0.98.
-
Reactivity Profile for Drug Design
When utilizing these scaffolds in drug design (e.g., designing kinase inhibitors where the carbonyl acts as a hydrogen bond acceptor):
-
1-MP Derivatives: Expect higher metabolic lability at the methyl group due to lower rotational barriers and higher hyperconjugative activation.
-
1-MQ Derivatives: Expect a more robust, rigid pharmacophore. The carbonyl oxygen in 1-MQ is a harder Lewis base due to the specific electronic modulation of the fused ring.
-
Electrophilic Attack: In 1-MP, the C3 and C5 positions are reactive. In 1-MQ, the reactivity is directed primarily to the C3 position of the heterocyclic ring, as the benzene ring deactivates the other positions via stability.
References
-
Comparison of Internal Rotation & Electronic Structure: Panja, S., & Kundu, T. (2020).[1][2] Ab initio and NBO studies of methyl internal rotation in 1-methyl-2(1H)-quinolinone: effect of aromatic substitution to 1-methyl-2(1H)-pyridone. Chemical Physics Letters.
-
Vibronic Spectra & Excited States: Sinha, R., & Kundu, T.[2] (2020).[1][2] Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy and Quantum chemical calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
General Reactivity & HOMO-LUMO Gaps: WuXi AppTec. (2024).[1] Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology & Chemistry Guides.
-
Benchmarking DFT for Heterocycles: Hansen, P. E., et al. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines.[5] RSC Advances.
Sources
- 1. Ab initio and NBO studies of methyl internal rotation in 1-methyl-2(1H)-quinolinone: effect of aromatic substitution to 1-methyl-2(1H)-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy and Quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tautomer Stability and Application of 2-Pyridone vs. 4-Pyridone Scaffolds
Executive Summary
For medicinal chemists and structural biologists, the pyridone/hydroxypyridine tautomeric equilibrium represents a critical design variable. While often simplified to "pyridone-dominant" in textbook contexts, the stability of 2- and 4-pyridone scaffolds is highly environment-dependent.
This guide provides an evidence-based comparison of these two isomers. The core finding is that while both favor the lactam (keto) form in aqueous physiological media due to dipolar solvation, their behavior diverges significantly in hydrophobic pockets and the gas phase. 2-pyridone is capable of forming self-complementary cyclic dimers (mimicking DNA base pairs), whereas 4-pyridone relies on catemer (chain) formation or metal chelation. Understanding this "phase switch" is essential for optimizing ligand-protein binding thermodynamics.
Mechanistic Foundation: The Aromaticity vs. Polarity Conflict
The tautomeric equilibrium is a tug-of-war between two opposing thermodynamic drivers: Aromaticity (favoring the lactim/hydroxy form) and Dipolar Resonance (favoring the lactam/keto form).
Structural Resonance Analysis
The following diagram illustrates the resonance contributors that dictate stability.
Figure 1: The fundamental equilibrium. In the gas phase, the aromatic stabilization of the lactim form competes effectively with the lactam. In solution, the high dipole moment of the lactam form drives solvation, shifting the equilibrium to the right.
Environmental Impact: The "Phase Switch"
The most common error in drug design involving pyridones is assuming the tautomeric ratio (
Comparative Stability Data
The table below synthesizes experimental and calculated data for the tautomerization energy (
| Environment | Parameter | 2-Pyridone System | 4-Pyridone System | Dominant Species |
| Gas Phase | +0.3 to +0.8 | +2.4 to +7.0 | Mixture / Hydroxy | |
| Non-Polar ( | ~1.7 | ~0.1 - 0.5 | Equilibrium | |
| Polar ( | ~3,000 | ~2,000 | Pyridone (Keto) | |
| Dipole Moment | Keto: ~6.0 Hydroxy: ~1.8 | Keto: ~6.3 Hydroxy: ~2.9 | N/A |
Key Insight:
-
4-Pyridone has a stronger preference for the hydroxy form in the gas phase compared to 2-pyridone.[1][2] This suggests that 4-hydroxypyridine is intrinsically more aromatic or stable in isolation than 2-hydroxypyridine relative to their keto forms.
-
In Water: Both systems are overwhelmingly locked in the Keto (Pyridone) form. The energy penalty to desolvate and switch to the hydroxy form is high (
kcal/mol).
Dimerization: The Critical Difference
In non-polar solvents (or hydrophobic active sites), 2-pyridone behaves differently from 4-pyridone due to the proximity of the donor (N-H) and acceptor (C=O).
-
2-Pyridone: Forms a stable, planar, cyclic dimer (
symmetry) via a dual hydrogen bond interface. This mimics base-pairing in DNA. -
4-Pyridone: Cannot form a cyclic dimer due to geometry (para-substitution). It forms linear catemers (chains) or non-specific aggregates.
Experimental Validation Protocols
To determine the dominant tautomer of a new pyridone-based lead compound, use the following self-validating workflow.
Protocol: Solvatochromic UV-Vis & NMR Analysis
Objective: Determine
Reagents:
-
Spectroscopic grade Cyclohexane (Non-polar reference).
-
Acetonitrile (Polar aprotic).
-
Buffered Water (pH 7.4).
Workflow Diagram:
Figure 2: Step-by-step decision tree for tautomer assignment. Vibrational fine structure in UV spectra is a hallmark of the aromatic hydroxy form.
Methodological Nuance:
-
NMR Validation: In
NMR, the carbonyl carbon of the pyridone form typically appears at 160-165 ppm , whereas the C-OH carbon of the hydroxypyridine form appears upfield at 155-160 ppm . -
Coupling Constants: The vicinal coupling constants (
) are sensitive to bond order. The pyridone ring has more alternating single/double bond character, leading to larger values across the "double" bond segments compared to the aromatic hydroxy form.
Implications for Drug Discovery[3][4][5][6][7]
2-Pyridone: The Peptide Mimic
Because the amide group (-NH-C=O) in 2-pyridone is cis-constrained, it is an excellent bioisostere for peptide bonds.
-
Application: Protease inhibitors and peptidomimetics.
-
Binding Mode: The cyclic dimerization motif allows it to bind to backbone amides or complementary residues (e.g., Asp/Glu side chains).
4-Pyridone: The Metal Chelator
The 4-pyridone oxygen is highly basic (hard base) due to the resonance contribution pushing electron density to the oxygen.
-
Application: Iron chelators (e.g., Deferiprone) and Metalloprotein inhibitors.
-
Binding Mode: Bidentate chelation involving the ketone oxygen and an adjacent substituent (often a hydroxyl group at position 3, creating a 3-hydroxy-4-pyridone motif).
Kinase Inhibitors (Hinge Binding)
Both scaffolds are used to bind to the ATP-binding hinge region of kinases.
-
Design Risk: If a hydrophobic pocket in the kinase favors the hydroxy form, but the inhibitor is solvated as the keto form in water, the desolvation penalty will reduce potency.
-
Optimization: Substituents on the ring can lock the tautomer. Electron-withdrawing groups at C3/C5 tend to stabilize the hydroxy form by increasing the acidity of the N-H.
References
-
Beak, P., et al. (1976). Equilibration studies.[3][4][5][6] Protomeric equilibria of 2-pyridone, 2-hydroxypyridine, and related compounds. Journal of the American Chemical Society.[3] Link
-
Katritzky, A. R., et al. (2010).[7] Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design. Link
-
Gao, J., & Shao, L. (1994).[2] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution.[1][2] Journal of Physical Chemistry.[4] Link
-
Zhang, Y., & Pike, A. (2021).[8][7] Pyridones in drug discovery: Recent advances.[8][9] Bioorganic & Medicinal Chemistry Letters.[8] Link
-
Schlegel, H. B., et al. (1992). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society.[3] Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromaticity and tautomerism. Part I. The aromatic resonance energy of 2-pyridone and the related thione, methide, and imine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Methyl-2-pyridone
Part 1: Executive Safety Strategy (Core Directive)
Operational Reality: 1-Methyl-2-pyridone (CAS 694-85-9) presents a unique handling challenge due to its melting point of ~30–32°C. It frequently fluctuates between solid and supercooled liquid states in laboratory environments. This phase instability increases the risk of accidental splashes during melting or aliquoting.
The Safety Thesis: While classified primarily as an irritant and harmful by ingestion (Acute Tox. 4), its structural similarity to polar aprotic solvents (like NMP and Pyridine) dictates a conservative PPE approach. Standard nitrile gloves may offer insufficient protection against prolonged liquid exposure due to the chemical's potential for rapid permeation.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Warning |
Part 2: PPE Selection & Technical Justification
Hand Protection (The "Phase-Dependent" Protocol)
Scientific Logic: this compound is an organic heterocycle. Most thin disposable nitrile gloves (4 mil) are designed for aqueous solutions. For organic solvents, especially those with pyridine rings, permeation can occur in minutes.
-
Scenario A: Handling Solid (Crystals/Powder)
-
Recommendation: Standard Nitrile Exam Gloves (minimum 4-5 mil).
-
Justification: The solid state minimizes permeation risk. Protection is needed primarily against skin contact and transfer to mucous membranes.
-
-
Scenario B: Handling Liquid (Melted/Supercooled)
-
Recommendation: Double-gloving is mandatory.
-
Inner Layer: Standard Nitrile (4 mil).
-
Outer Layer:High-Breakthrough Nitrile (8 mil+) or Laminate (Silver Shield/Norfoil) for spill cleanup.
-
-
Critical Note: If immersion is required or large volumes (>500 mL) are handled, Butyl Rubber gloves are the gold standard for pyridine derivatives.
-
Why? Polar organic liquids can swell and degrade thin nitrile rapidly.
-
Respiratory Protection
-
Primary Control: All handling of the liquid or heating operations must occur inside a certified Chemical Fume Hood.
-
Secondary Control (Outside Hood): If weighing solids creates dust, use a NIOSH-approved N95 or P95 particulate respirator .
-
Emergency/Spill: Full-face respirator with Organic Vapor (OV) cartridges.
Eye & Body Protection[1][3][4][5]
-
Eye: Chemical Splash Goggles (ANSI Z87.1) are required.[1] Safety glasses are insufficient for the liquid phase due to the "supercooled" nature of the chemical; sudden crystallization or viscosity changes can cause unexpected splashes during pipetting.
-
Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Synthetic blends should be avoided when handling combustible organic liquids. Closed-toe shoes and long pants are non-negotiable.
Part 3: Operational Workflows & Visualizations
Workflow 1: Safe Handling & Aliquoting
The following diagram outlines the decision logic for handling this compound based on its physical state.
Caption: Decision matrix for PPE selection based on the phase state of this compound.
Workflow 2: Emergency Spill Response
Immediate action plan for spills, distinguishing between minor (manageable) and major (evacuation) incidents.
Caption: Step-by-step protocol for containing and cleaning this compound spills.
Part 4: Disposal & Waste Management
Regulatory Compliance: this compound must never be disposed of down the drain. It is toxic to aquatic life and an organic pollutant.
-
Categorization: Classify as "Non-Halogenated Organic Solvent Waste" (unless mixed with halogenated compounds).
-
Container: High-density polyethylene (HDPE) or glass containers. Ensure the cap is chemically resistant (Phenolic/Teflon-lined).
-
Labeling: Clearly label with full chemical name "this compound" and hazard flags: "Irritant," "Acute Toxin."
-
Destruction Method: The preferred method is incineration in a licensed chemical waste facility equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated during combustion.
References
-
PubChem. (n.d.).[2] 1-Methyl-2(1H)-pyridinone (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
